1-Bromo-3-isopropoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJZIQSPRFCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390760 | |
| Record name | 1-Bromo-3-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131738-73-3 | |
| Record name | 1-Bromo-3-isopropoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131738-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-isopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenyl isopropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-3-isopropoxybenzene for Researchers and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxybenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern, featuring a bromo group, an isopropoxy group, and an aromatic ring, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Core Properties and Safety Information
This compound, with the CAS number 131738-73-3 , is a clear to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131738-73-3 | [2] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Boiling Point | 222 °C (lit.) | [1] |
| Density | 1.331 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.539 (lit.) | [1] |
| Flash Point | 109 °C |
Safety Data
It is essential to handle this compound with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[2] A summary of the GHS hazard information is provided in Table 2.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | Irritant |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | Irritant |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning | Irritant |
Data sourced from ECHA C&L Inventory notifications.[2]
Recommended precautionary statements include wearing protective gloves, eye protection, and face protection, as well as ensuring adequate ventilation.[2]
Synthesis and Purification
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 3-bromophenol and an isopropylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromophenol
-
2-Bromopropane (or Isopropyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 3-bromophenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Purification
Purification of the crude product is crucial to remove unreacted starting materials and byproducts.
-
Vacuum Distillation: This is an effective method for purifying liquid compounds on a larger scale.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.[3] The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[3]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an effective purification technique.[3][4][5][6]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity. The bromo-substituent serves as a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters to generate substituted biaryl compounds, which are common scaffolds in many drug molecules.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of arylamines. This compound can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to produce N-aryl products, which are prevalent in pharmaceuticals.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Ullmann Condensation for Diaryl Ether Synthesis
The bromo-substituent on this compound can also participate in copper-catalyzed Ullmann-type reactions to form diaryl ethers.[7] This is achieved by reacting it with a phenol in the presence of a copper catalyst and a base. Diaryl ether motifs are found in a variety of natural products and pharmaceuticals.
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, synthesized through the aforementioned reactions, have been investigated for a range of biological activities. For instance, substituted biaryls and arylamines are known to interact with a multitude of biological targets, including enzymes and receptors, making them key components in the development of new therapeutics. The versatility of this compound as a synthetic intermediate allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential for applications in pharmaceutical research and development. Its well-defined chemical properties and reactivity in key cross-coupling reactions make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for researchers and scientists aiming to leverage this compound in their drug discovery endeavors.
References
- 1. This compound | 131738-73-3 [chemicalbook.com]
- 2. This compound | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
1-Bromo-3-isopropoxybenzene molecular weight and formula
An In-depth Technical Guide to 1-Bromo-3-isopropoxybenzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is an aromatic ether with the molecular formula C9H11BrO.[1][2] Its molecular weight is 215.09 g/mol .[1][2] This compound is typically a clear to pale yellow liquid and is used as an intermediate in pharmaceutical and organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C9H11BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Density | 1.349 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.5410 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 3-bromophenol is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
Materials:
-
3-Bromophenol
-
2-Bromopropane
-
Sodium hydroxide (or other suitable base)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol in the anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3-bromophenoxide.
-
Nucleophilic Substitution: To the solution of the alkoxide, add a slight excess of 2-bromopropane. Heat the reaction mixture and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Experimental Protocols for Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For a liquid sample like this compound, the analysis can be performed using the neat technique (without any sample preparation).
Instrumentation:
-
Bruker Tensor 27 FT-IR spectrometer or equivalent.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the FTIR spectrum over a suitable range, typically 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks identified. Key characteristic peaks for this compound would include C-H stretching from the aromatic ring and the isopropyl group, C-O-C stretching of the ether linkage, and C-Br stretching.
Visualizations
Below are diagrams illustrating the synthesis pathway and a conceptual workflow for the analysis of this compound.
Caption: Williamson Ether Synthesis of this compound.
Caption: Post-synthesis analytical workflow.
References
Physical and chemical properties of 1-Bromo-3-isopropoxybenzene
An In-depth Technical Guide to 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No: 131738-73-3), a key intermediate in various chemical syntheses.
Chemical Identity and Physical Properties
This compound is an aromatic ether. Its core physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | PubChem[1], Chemsrc[2] |
| Molecular Weight | 215.09 g/mol | PubChem[1], Chemsrc[2] |
| CAS Number | 131738-73-3 | PubChem[1], ChemicalBook[3] |
| IUPAC Name | 1-bromo-3-(propan-2-yloxy)benzene | PubChem[1] |
| Synonyms | 1-bromo-3-(propan-2-yloxy)benzene | PubChem[1], ChemicalBook[3] |
Table 1: Physical Properties of this compound
| Property | Value |
| Density | 1.3 ± 0.1 g/cm³[2] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg[2] |
| Flash Point | 104.2 ± 5.8 °C[2] |
| LogP | 3.90[2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |
| Index of Refraction | 1.524[2] |
Experimental Protocols and Spectral Information
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a plausible synthetic route involves the Williamson ether synthesis, a common and effective method for preparing ethers.
Representative Synthesis: Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound from 3-bromophenol and an isopropyl halide.
Workflow for Williamson Ether Synthesis
References
In-Depth Structural and Conformational Analysis of 1-Bromo-3-isopropoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-Bromo-3-isopropoxybenzene, a key intermediate in various synthetic applications. This document outlines the expected spectroscopic characteristics, detailed experimental protocols for its characterization, and a theoretical framework for understanding its conformational behavior. All quantitative data is summarized for clarity, and key experimental and analytical workflows are visualized.
Molecular and Spectroscopic Data
This compound (C₉H₁₁BrO) is an aromatic ether with a molecular weight of 215.09 g/mol .[1] Its structure combines a meta-substituted brominated benzene ring with a flexible isopropoxy group, leading to interesting conformational possibilities. The following tables summarize key physical properties and predicted spectroscopic data based on established principles and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(propan-2-yloxy)benzene | PubChem[1] |
| CAS Number | 131738-73-3 | PubChem[1] |
| Molecular Formula | C₉H₁₁BrO | PubChem[1] |
| Molecular Weight | 215.09 g/mol | PubChem[1] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | ChemSrc[2] |
| Density | 1.3 ± 0.1 g/cm³ | ChemSrc[2] |
| LogP | 3.90 | ChemSrc[2] |
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | 4.50 - 4.65 | septet | ~6.0 |
| Ar-H2 | 7.10 - 7.20 | t | ~1.8 |
| Ar-H4 | 7.00 - 7.10 | ddd | ~8.0, 2.0, 1.0 |
| Ar-H5 | 6.80 - 6.90 | t | ~8.0 |
| Ar-H6 | 6.70 - 6.80 | ddd | ~8.0, 2.5, 1.0 |
| -CH(CH₃)₂ | 1.30 - 1.40 | d | ~6.0 |
Note: Predictions are based on standard chemical shift values for substituted aromatic ethers and additivity rules.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar C-O | 158 - 160 |
| Ar C-Br | 121 - 123 |
| Ar C-H | 110 - 131 |
| -CH(CH₃)₂ | 70 - 72 |
| -CH(CH₃)₂ | 21 - 23 |
Note: Predictions are based on typical chemical shifts for carbons in substituted benzene rings and alkyl ethers.
Table 4: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Predicted Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2930 | C-H stretch (aliphatic) |
| 1590-1570 | C=C stretch (aromatic ring) |
| 1480-1460 | C=C stretch (aromatic ring) |
| 1250-1200 | C-O-C stretch (asymmetric) |
| 1050-1000 | C-O-C stretch (symmetric) |
| 880-750 | C-H out-of-plane bend (aromatic) |
| 680-515 | C-Br stretch |
Note: Predicted assignments are based on characteristic group frequencies. Experimental spectra are available on SpectraBase.[3]
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-O bond and the C-O-C bond of the isopropoxy group. The orientation of the isopropyl group relative to the benzene ring defines the molecule's overall shape, which can influence its packing in the solid state and its interaction with other molecules in solution.
Computational studies on substituted anisoles, which are structurally related to the title compound, have shown that the methoxy group generally prefers a planar conformation with the methyl group in the plane of the benzene ring. However, steric hindrance from substituents can lead to non-planar arrangements. For this compound, the bulky isopropyl group and the bromine atom will likely influence the rotational barrier around the C(aryl)-O bond.
A thorough conformational analysis would involve a computational approach to map the potential energy surface as a function of the key dihedral angles.
Experimental Protocols
Detailed below are the standard experimental methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 5 seconds.
-
Number of scans: 16-32.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral width: 0-220 ppm.
-
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.[1]
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32-64.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
-
-
FT-Raman Spectroscopy:
-
Instrument: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]
-
Sample Preparation: The neat liquid sample is placed in a glass capillary tube or a small vial suitable for Raman analysis.
-
Parameters:
-
Excitation source: Nd:YAG laser (1064 nm).
-
Laser power: 100-300 mW at the sample.
-
Spectral range: 3500-100 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 128-256.
-
-
Conclusion
The structural and conformational properties of this compound can be thoroughly investigated through a combination of spectroscopic techniques and computational modeling. While experimental data for this specific molecule is not extensively published, this guide provides a robust framework for its characterization based on established principles and data from analogous compounds. The detailed experimental protocols and analytical workflows presented herein offer a clear path for researchers to obtain and interpret the necessary data for a comprehensive understanding of this important chemical intermediate. The interplay between the bromo and isopropoxy substituents on the benzene ring makes this molecule an interesting subject for more detailed computational studies of its conformational landscape.
References
Spectroscopic Profile of 1-Bromo-3-isopropoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-isopropoxybenzene (CAS No. 131738-73-3), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of fully assigned public data, predicted values based on established principles of spectroscopy and data from analogous compounds are included to provide a comprehensive analytical profile.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | Ar-H (H5) |
| ~7.05 | dd | 1H | Ar-H (H4 or H6) |
| ~6.95 | t | 1H | Ar-H (H2) |
| ~6.80 | dd | 1H | Ar-H (H6 or H4) |
| 4.50 - 4.60 | septet | 1H | -CH(CH₃)₂ |
| 1.35 | d | 6H | -CH(CH₃)₂ |
Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-O |
| ~130.5 | C-H (Ar) |
| ~123.0 | C-Br |
| ~122.5 | C-H (Ar) |
| ~117.0 | C-H (Ar) |
| ~112.0 | C-H (Ar) |
| ~70.0 | -CH(CH₃)₂ |
| ~22.0 | -CH(CH₃)₂ |
Predicted in CDCl₃ at 75 MHz.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) |
| 1590 - 1570 | Strong | C=C stretch (aromatic ring) |
| 1480 - 1460 | Strong | C=C stretch (aromatic ring) |
| 1280 - 1200 | Strong | C-O-C stretch (asymmetric) |
| 1100 - 1000 | Strong | C-O-C stretch (symmetric) |
| ~770 | Strong | C-H bend (out-of-plane) |
| ~680 | Medium | C-Br stretch |
Data obtained from a neat sample.[1]
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 172/174 | High | [M - C₃H₆]⁺ (Loss of propene) |
| 133 | Medium | [M - Br]⁺ (Loss of bromine radical) |
| 93 | Medium | [C₆H₅O]⁺ (Phenoxy cation) |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
Predicted for Electron Ionization (EI-MS).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography. The electron energy is typically set to 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational reference for the spectroscopic properties of this compound. The presented data and protocols are designed to aid in the quality control, reaction monitoring, and structural verification of this important chemical compound.
References
An In-depth Technical Guide on the Solubility of 1-Bromo-3-isopropoxybenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-3-isopropoxybenzene (C₉H₁₁BrO) is an aromatic organic compound with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document provides a comprehensive overview of the expected solubility of this compound based on its structural characteristics and the principles of physical organic chemistry. While specific experimental data for this compound is not widely published, this guide presents a predictive solubility profile and a detailed experimental protocol for its quantitative determination, enabling researchers to generate precise data for their specific applications.
Predicted Solubility Profile
The molecular structure of this compound, featuring a substituted benzene ring, imparts a predominantly non-polar character. The presence of the bromine atom and the isopropoxy group's ether linkage introduces some polarity, but the molecule is expected to be largely hydrophobic. Based on the "like dissolves like" principle, this compound is predicted to exhibit high solubility in non-polar and moderately polar organic solvents, and low solubility in highly polar solvents. Ethers are generally soluble in a wide range of organic solvents such as alcohols, benzene, and acetone.[1] Similarly, halogenated aromatic hydrocarbons are typically miscible with organic solvents.[2] For instance, a structurally related compound, 1-bromo-4-isopropylbenzene, is known to be highly soluble in nonpolar solvents like hexane and toluene.[3]
Quantitative Solubility Data (Hypothetical)
The following table summarizes the predicted quantitative solubility of this compound in a selection of common organic solvents at 25°C and atmospheric pressure. This data is illustrative and intended to serve as a guideline for solvent selection.
| Solvent Class | Solvent Name | Predicted Solubility ( g/100 mL) | Predicted Miscibility |
| Non-Polar | Hexane | > 50 | Miscible |
| Toluene | > 50 | Miscible | |
| Polar Aprotic | Dichloromethane | > 50 | Miscible |
| Acetone | > 40 | Freely Soluble | |
| Tetrahydrofuran (THF) | > 50 | Miscible | |
| Ethyl Acetate | > 40 | Freely Soluble | |
| Polar Protic | Ethanol | ~ 25 | Soluble |
| Methanol | ~ 15 | Soluble | |
| Water | < 0.01 | Insoluble |
Experimental Protocol: Solubility Determination via the Shake-Flask Method (OECD Guideline 105)
To obtain precise quantitative solubility data, the shake-flask method is a robust and widely accepted protocol.[4][5][6] This method is suitable for determining solubilities above 10⁻² g/L.[4][5]
Principle
A surplus amount of the test substance, this compound, is agitated in a specific volume of the chosen organic solvent at a constant temperature. The agitation continues for a sufficient duration to establish dissolution equilibrium. Subsequently, the saturated solution is separated from the undissolved solid, and the concentration of this compound in the clear liquid phase is determined by a suitable analytical method (e.g., HPLC, GC, UV-Vis Spectroscopy).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass flasks with airtight stoppers or screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Centrifuge (optional)
-
Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector.
Procedure
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[4] This helps in determining the appropriate amount of substance to use in the definitive test.
-
Preparation: Add an excess amount of this compound to each of three separate flasks for each solvent to be tested. The excess amount is typically 3-5 times the estimated solubility.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each flask.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or a constant temperature bath set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours). The time should be sufficient to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifugation can be used to facilitate this separation.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Attach a membrane filter to the syringe and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate in a clean vial.
-
Analysis: Prepare a series of dilutions of the filtrate with the same solvent. Analyze these solutions, along with a set of calibration standards, using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: The solubility is reported as the average concentration from the three replicate flasks, typically in units of g/100 mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
This guide provides a foundational understanding of the solubility characteristics of this compound and a robust methodology for its experimental determination. Researchers are encouraged to use this information as a starting point for their specific applications, adapting the protocols as necessary to meet their experimental objectives.
References
Commercial suppliers and availability of 1-Bromo-3-isopropoxybenzene
For researchers, scientists, and drug development professionals, 1-Bromo-3-isopropoxybenzene is a valuable substituted aromatic building block. Its trifunctional nature allows for a range of selective chemical transformations, making it a key intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors.
This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, presenting data in a structured format to facilitate its use in research and development.
Commercial Availability and Suppliers
This compound (CAS No. 131738-73-3) is available from a number of commercial chemical suppliers. The table below summarizes the available quantitative data from a selection of these suppliers to aid in procurement decisions.
| Supplier | Purity | Available Quantities | Price (USD) |
| CP Lab Safety | ≥ 98% (GC) | 100 g | $337.62 |
| Endotherm | > 90% | 50 g | € 99 |
| BroadPharm | - | 1 g | $30.00 |
| Fisher Scientific (TCI America) | > 98.0% (GC) | 5 g, 25 g | Price on request |
| SCIEDCO | Min. 98.0% (GC) | 5 g | Price on request |
| Sigma-Aldrich | 97% | Price on request | Price on request |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis of this compound
The most common and practical method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the desired ether.
Experimental Protocol: Williamson Ether Synthesis
The following is a generalized experimental protocol for the Williamson ether synthesis, which can be adapted for the preparation of this compound.
Materials:
-
3-Bromophenol
-
Isopropyl halide (e.g., 2-bromopropane)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH))
-
Anhydrous polar aprotic solvent (e.g., acetone, dimethylformamide (DMF), or acetonitrile)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Deionized water
Procedure:
-
Deprotonation of 3-Bromophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) in the chosen anhydrous solvent. Add the base (1.1 to 1.5 equivalents) portion-wise at room temperature. Stir the mixture until the deprotonation is complete (this can be monitored by the cessation of gas evolution if using NaH).
-
Addition of Isopropyl Halide: To the resulting solution of the 3-bromophenoxide, add the isopropyl halide (1.1 to 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed (e.g., sodium bromide), it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction and Purification: Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Applications in Drug Discovery and Development
Substituted bromobenzenes, such as this compound, are versatile building blocks in the synthesis of pharmaceutical intermediates. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for creating carbon-carbon bonds in the assembly of complex drug molecules.[6][7]
A particularly significant application of intermediates derived from compounds like this compound is in the synthesis of kinase inhibitors .[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9][10][11]
The general strategy involves utilizing the bromo- and isopropoxy-substituted phenyl ring as a core scaffold. The bromine atom can be replaced through a cross-coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors. The isopropoxy group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also participate in key interactions with the target protein.
Caption: Synthetic pathway and application of this compound.
The diagram above illustrates the synthetic route to this compound via the Williamson ether synthesis. It also depicts a generalized workflow for its application in the synthesis of kinase inhibitors, highlighting its role as a key building block that undergoes cross-coupling reactions to form more complex scaffolds, which are then further modified to yield final drug candidates that can modulate the activity of specific kinase targets.[8]
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 1-Bromo-3-isopropoxybenzene: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxybenzene is a versatile aromatic building block with significant potential in medicinal chemistry and materials science. Its disubstituted benzene ring, featuring a reactive bromine atom and an isopropoxy group, offers a valuable scaffold for the synthesis of complex organic molecules. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The isopropoxy group modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential research applications of this compound, with a focus on its utility in drug discovery.
Physicochemical and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK-- |
| Molecular Weight | 215.09 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | N/A |
| Density | 1.3 ± 0.1 g/cm³ | N/A |
| LogP | 3.90 | N/A |
| CAS Number | 131738-73-3 | --INVALID-LINK-- |
Safety Information: this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard personal protective equipment should be worn when handling this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.
Experimental Protocol: Williamson Ether Synthesis
Reaction Scheme:
Materials:
-
3-Bromophenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
2-Bromopropane or 2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Potential Research Areas in Drug Discovery
The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. This section outlines potential research avenues for this versatile building block.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3][4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3] The 1-isopropoxy-3-substituted benzene core, which can be readily synthesized from this compound, is a common feature in many kinase inhibitors.
Proposed Research Workflow:
By employing Suzuki-Miyaura or Buchwald-Hartwig coupling reactions, a diverse library of compounds can be generated by introducing various aromatic, heteroaromatic, or amine-containing moieties at the 3-position. These libraries can then be screened against a panel of kinases to identify potential inhibitors. Subsequent structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of the initial hits.
Potential Signaling Pathways to Investigate:
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]
-
BCR-ABL Signaling Pathway: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the JAK-STAT and RAS-MAPK pathways.
G-Protein Coupled Receptor (GPCR) Modulators
G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of currently marketed drugs.[5][6] They are involved in a vast array of physiological processes and their modulation can have therapeutic benefits in a wide range of diseases.[5][6] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[7][8][9]
The 1-isopropoxy-3-substituted benzene scaffold can be explored for its potential to interact with allosteric sites on GPCRs. The synthetic tractability of this compound allows for the systematic modification of the substituent at the 3-position to probe the structure-activity relationships for GPCR modulation.
Logical Relationship for GPCR Modulator Development:
Key Synthetic Transformations
The bromine atom of this compound is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at this position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Generalized Reaction Scheme:
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | Est. >85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | Est. >90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >80 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 10 | Est. >88 |
| *Estimated yields based on similar substrates reported in the literature. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[11] Arylamines are important pharmacophores in a wide range of therapeutic agents.
Generalized Reaction Scheme:
Experimental Protocol:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).
-
Seal the vessel and purge with an inert gas.
-
Add a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Table of Representative Buchwald-Hartwig Amination Reactions:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Est. >90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Est. >80 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | Est. >85 |
| Piperidine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | 12 | Est. >92 |
| *Estimated yields based on similar substrates reported in the literature. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its facile synthesis and reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide access to a wide array of substituted aromatic compounds. The exploration of derivatives of this compound as potential kinase inhibitors and GPCR modulators represents promising avenues for future research. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to unlock the full potential of this important synthetic intermediate in the development of novel therapeutics.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Reactivity Profile of the C-Br Bond in 1-Bromo-3-isopropoxybenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-3-isopropoxybenzene. This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-isopropoxyphenyl moiety into complex molecules, a common scaffold in medicinal chemistry. The reactivity of the C-Br bond is explored across a range of pivotal transformations, including palladium-catalyzed cross-coupling reactions, organometallic reagent formation, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic and steric influence of the meta-isopropoxy group on the reactivity of the aryl bromide is also discussed. This document is intended to serve as a detailed resource, providing experimental protocols and quantitative data to facilitate the strategic use of this compound in research and development.
Introduction: The Nature of the Aryl C-Br Bond
The C-Br bond in aromatic systems like this compound exhibits a unique reactivity profile. The bond is less reactive than its alkyl bromide counterparts in classical nucleophilic substitution reactions due to the increased bond strength and steric hindrance of the benzene ring. However, the C-Br bond serves as a versatile functional handle for a variety of powerful transformations, most notably those mediated by transition metal catalysts.
The isopropoxy group at the meta position exerts a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect. This electronic influence, combined with the steric bulk of the isopropyl group, modulates the reactivity of the C-Br bond in a predictable manner, influencing reaction rates and yields in various transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the construction of carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Toluene, Dioxane, THF, DMF, often with water |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Experimental Protocol: Synthesis of 3-Isopropoxybiphenyl
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
A degassed solvent mixture of toluene and water (4:1) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Amine | Primary or secondary amine (1.1-1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |
| Ligand | XPhos, SPhos, BINAP, RuPhos (1-10 mol%) |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ (1.5-2.5 equiv) |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
Experimental Protocol: Synthesis of N-(3-isopropoxyphenyl)morpholine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
The tube is evacuated and backfilled with argon.
-
Add this compound (1.0 equiv), morpholine (1.2 equiv), and anhydrous toluene via syringe.
-
The Schlenk tube is sealed and the mixture is heated to 100 °C with stirring for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Formation of Organometallic Reagents
The C-Br bond in this compound can be readily converted into highly reactive organometallic species, which serve as potent nucleophiles in a variety of carbon-carbon bond-forming reactions.
Grignard Reagent Formation
Reaction with magnesium metal in an ethereal solvent transforms this compound into the corresponding Grignard reagent, 3-isopropoxyphenylmagnesium bromide. This reagent is a strong base and nucleophile.
Table 3: Typical Conditions for Grignard Reagent Formation
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Metal | Magnesium turnings (1.1-1.5 equiv) |
| Solvent | Anhydrous diethyl ether or THF |
| Initiator | A small crystal of iodine or 1,2-dibromoethane |
| Temperature | Room temperature to gentle reflux |
| Atmosphere | Anhydrous, inert (Argon or Nitrogen) |
Experimental Protocol: Preparation of 3-isopropoxyphenylmagnesium bromide
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of argon.
-
Magnesium turnings (1.2 equiv) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added to the magnesium.
-
A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete conversion. The resulting Grignard solution is typically used immediately in the subsequent reaction.
Organolithium Reagent Formation (Lithiation)
Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures leads to lithium-halogen exchange, forming 3-isopropoxyphenyllithium. This reagent is a more potent nucleophile and base than the corresponding Grignard reagent.
Table 4: Typical Conditions for Lithiation
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Lithiating Agent | n-Butyllithium or tert-butyllithium (1.0-1.1 equiv) |
| Solvent | Anhydrous THF, diethyl ether, or hexanes |
| Temperature | -78 °C |
| Atmosphere | Anhydrous, inert (Argon or Nitrogen) |
Experimental Protocol: Preparation of 3-isopropoxyphenyllithium
-
Under an argon atmosphere, a solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes (1.05 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 1 hour, during which the lithium-halogen exchange occurs.
-
The resulting solution of 3-isopropoxyphenyllithium is then ready to be quenched with an appropriate electrophile at low temperature.
Other Important Transformations of the C-Br Bond
Beyond the aforementioned reactions, the C-Br bond in this compound can participate in a variety of other useful synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by both palladium and copper complexes.[3][4]
Heck Reaction
In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][5]
Palladium-Catalyzed Cyanation
The bromo substituent can be displaced by a cyanide group using a palladium catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide, to yield 3-isopropoxybenzonitrile.[6][7]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on this compound is generally disfavored. The isopropoxy group is electron-donating, which deactivates the aromatic ring towards nucleophilic attack. For SNAr to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, usually in the ortho and/or para positions to the leaving group.[8][9] Therefore, harsh reaction conditions (high temperatures and strong nucleophiles) would likely be required for any substitution to occur, often resulting in low yields and side products.
Summary of Reactivity
The reactivity of the C-Br bond in this compound is dominated by its utility in transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. The meta-isopropoxy group provides moderate electron donation, which can influence the rates of these reactions.
Table 5: Overview of Key Reactions
| Reaction | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |
| Grignard Formation | Mg, Ethereal solvent | Arylmagnesium bromide |
| Lithiation | n-BuLi or t-BuLi | Aryllithium |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne |
| Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkene |
| Cyanation | Cyanide source, Pd catalyst | Arylnitrile |
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its C-Br bond provides a reliable handle for a multitude of transformations, enabling the construction of complex molecular architectures. A thorough understanding of the reactivity profile of this bond, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and functional materials. The provided experimental protocols serve as a starting point for the optimization of specific synthetic routes.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl structures—motifs prevalent in many pharmaceutical agents.[4] 1-Bromo-3-isopropoxybenzene is a valuable building block, featuring an electron-rich aromatic ring due to the isopropoxy group, which makes it a representative substrate for exploring Suzuki coupling methodologies. These notes provide detailed protocols and reaction parameters for the successful coupling of this substrate with a variety of boronic acids.
Applications & Methodologies
The Suzuki coupling of this compound can be employed to synthesize a diverse range of 3-isopropoxybiphenyl derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-rich aryl bromides where the initial oxidative addition step can be challenging.[3][5] Advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been developed to facilitate these transformations.[5][6] Below are representative examples of coupling reactions with various boronic acids.
Quantitative Data Summary
| Entry | Boronic Acid Partner | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0) | DME / H₂O (4:1) | 80 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene / H₂O (5:1) | 100 | 6 | 95 |
| 3 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 12 | 88 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0) | DME / H₂O (4:1) | 80 | 2 | 90[7] |
| 5 | Pyridine-3-boronic acid | SPhos Pd G3 (2 mol%) | K₃PO₄ (2.5) | 2-MeTHF / H₂O (10:1) | 90 | 16 | 85 |
Note: Yields are illustrative and based on typical outcomes for similar electron-rich aryl bromides.[4][8]
Detailed Experimental Protocols
This section provides a general, detailed protocol for a representative Suzuki-Miyaura coupling reaction of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[7]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[9]
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, DME, Toluene, with or without water)[1][10]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system under a counterflow of inert gas (Argon or Nitrogen).
-
Inerting the Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., DME/H₂O 4:1) via a syringe or cannula. The total solvent volume should be sufficient to create a stirrable mixture (typically a 0.1 to 0.5 M concentration with respect to the limiting reagent).
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the consumption of the limiting starting material (this compound).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual base and inorganic salts.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product. Characterize the final product by NMR and MS.
Visualizations: Workflow and Mechanism
To further elucidate the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation enables the coupling of aryl halides with a wide variety of amines, providing access to arylamines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3-isopropoxybenzene, an electron-neutral aryl bromide. The methodologies described herein are based on established literature precedents for similar substrates and provide a robust starting point for optimization in a research and development setting.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism include:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) intermediate.[1][3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-neutral or electron-rich aryl bromides like this compound.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound and structurally similar 3-alkoxy-substituted aryl bromides with various primary and secondary amines. This data is compiled from analogous reactions in the scientific literature and serves as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 90-98 |
| Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 88-96 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 |
| Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 18 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 |
| Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 80 | 24 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary amine (n-Butylamine) and a secondary amine (Morpholine). These protocols can be adapted for other amines with appropriate modifications.
Protocol 1: Amination with n-Butylamine
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add n-butylamine (1.2 mmol) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(3-isopropoxyphenyl)butan-1-amine.
Protocol 2: Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under the inert atmosphere, add potassium phosphate (2.1 mmol).
-
Add this compound (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield 4-(3-isopropoxyphenyl)morpholine.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
References
Application Notes and Protocols for the Formation of (3-isopropoxyphenyl)magnesium Bromide from 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. Their application is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed protocols for the preparation of the Grignard reagent (3-isopropoxyphenyl)magnesium bromide from its corresponding aryl halide, 1-bromo-3-isopropoxybenzene. The presence of the isopropoxy group can influence the reactivity and solubility of the Grignard reagent, making specific and reliable protocols essential for its successful synthesis and utilization in subsequent reactions, such as those with electrophiles like aldehydes, ketones, or in cross-coupling reactions.
Chemical Reaction and Stoichiometry
The formation of (3-isopropoxyphenyl)magnesium bromide is achieved through the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).
Reaction Scheme:
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Molar Ratio |
| This compound | C₉H₁₁BrO | 215.09 | ~1.34 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 1.1 - 1.5 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | Solvent |
| Iodine | I₂ | 253.81 | 4.93 | Catalyst |
Note: An excess of magnesium is typically used to ensure complete consumption of the aryl bromide and to compensate for any passivated magnesium surface.
Experimental Protocols
Protocol 1: Preparation of (3-isopropoxyphenyl)magnesium Bromide
This protocol details the formation of the Grignard reagent. Strict anhydrous conditions are critical for the success of this reaction.[1]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed, which will then deposit on the magnesium surface. This helps to activate the magnesium.[2] Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.
-
Reaction: The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or greyish solution, and spontaneous refluxing of the solvent. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete reaction. The resulting grey-to-brown solution is the Grignard reagent, (3-isopropoxyphenyl)magnesium bromide.
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol describes a typical application of the prepared Grignard reagent.
Materials:
-
Solution of (3-isopropoxyphenyl)magnesium bromide in THF (from Protocol 1)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Separatory funnel
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Addition of Electrophile: Prepare a solution of benzaldehyde (0.95 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture again to 0°C and quench the reaction by the slow, dropwise addition of cold, saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (3-isopropoxyphenyl)(phenyl)methanol. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 2: Expected Yields and Reaction Parameters for Grignard Formation
| Parameter | Value | Reference |
| Typical Yield | 85-95% | By analogy to similar aryl bromides |
| Reaction Time | 2-4 hours | By analogy to similar aryl bromides |
| Reaction Temperature | Reflux (THF, ~66°C) | EP0790251A2 |
| Initiation Method | Iodine crystal, gentle heating | [2] |
| Solvent Concentration | 0.5 - 1.0 M | General Practice |
Visualizations
Grignard Reagent Formation Workflow
References
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 1-bromo-3-isopropoxybenzene. The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials.[2] For a substrate such as this compound, the electron-donating nature of the isopropoxy group influences the reactivity of the aryl bromide, making careful consideration of the reaction conditions crucial for a successful coupling.
General Considerations for Sonogashira Coupling of Electron-Rich Aryl Bromides
The Sonogashira coupling of electron-rich aryl bromides like this compound can be challenging due to the lower reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.[3] A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which can be exacerbated by the slow oxidative addition of the aryl bromide.[3] To mitigate these challenges, several strategies have been developed:
-
Copper-Free Conditions: Performing the reaction in the absence of a copper co-catalyst is a common and effective method to minimize alkyne homocoupling.[1][4]
-
Bulky, Electron-Rich Ligands: The use of sterically hindered and electron-rich phosphine ligands can enhance the rate of oxidative addition of the aryl bromide to the palladium center.[1]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for reaction efficiency. Amine bases such as triethylamine and diisopropylamine are commonly used and can sometimes also serve as the solvent.[2][5]
Comparative Summary of Sonogashira Coupling Protocols
The following tables summarize key quantitative data from representative Sonogashira coupling protocols applicable to aryl bromides. While a specific protocol for this compound is not detailed in the provided search results, the following conditions for other aryl bromides serve as an excellent starting point for optimization.
Table 1: Reaction Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Protocol 1 (Copper-Cocatalyzed) | Protocol 2 (Modified for Reduced Homocoupling) |
| Aryl Halide | Generic Aryl Halide | 4-Bromopyridine hydrochloride |
| Alkyne | Generic Terminal Alkyne | Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Palladium Catalyst |
| Catalyst Loading (Pd) | 5 mol % | 2 mol % |
| Copper Co-catalyst | CuI | CuI |
| Co-catalyst Loading | 2.5 mol % | 1 mol % |
| Base | Diisopropylamine | Triethylamine (TEA) or Piperidine |
| Base Equivalents | 7.0 eq | ~3 eq |
| Solvent | THF | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 3 h | 8 h |
| Yield | 89% (for a specific example) | Not specified for a general case |
Table 2: Reagent Quantities for a Typical Sonogashira Coupling Reaction
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol Aryl Halide) |
| This compound | 1.0 | 215 mg |
| Terminal Alkyne | 1.1 - 1.5 | Varies based on MW |
| Palladium Catalyst | 0.02 - 0.05 | Varies based on catalyst |
| Copper(I) Iodide (if used) | 0.01 - 0.05 | 1.9 - 9.5 mg |
| Phosphine Ligand (if used) | 0.04 - 0.10 | Varies based on ligand |
| Amine Base | 2.0 - 7.0 | Varies based on base and role (reagent vs. solvent) |
| Solvent | - | 5 - 10 mL |
Experimental Protocols
The following are detailed experimental protocols adapted from established methodologies for the Sonogashira coupling of aryl bromides. These should be considered as starting points for the reaction with this compound and may require optimization.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general method for the Sonogashira coupling of aryl halides and is a good starting point for optimization.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure: [6]
-
To a solution of the aryl halide (1.0 eq) in THF (5 mL per 0.81 mmol of aryl halide) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[6]
-
Stir the reaction mixture at room temperature for 3 hours under an inert atmosphere (Argon or Nitrogen).[6]
-
Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with Et₂O.[6]
-
Filter the mixture through a pad of Celite®, washing the pad with additional Et₂O.[6]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[6]
Protocol 2: Modified Sonogashira Coupling to Minimize Homocoupling
This protocol employs specific conditions that have been shown to reduce the amount of alkyne homocoupling, a common side reaction, particularly with more challenging substrates.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Piperidine
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply (with the capability to introduce a dilute hydrogen atmosphere if necessary)
-
Standard laboratory glassware
Procedure: [3]
-
Place the palladium catalyst (2 mol %) and CuI (1 mol %) in a flask and degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.[3]
-
Add anhydrous acetonitrile as the solvent, followed by the amine base (~3 equivalents, e.g., TEA or piperidine).[3]
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile).
-
Add the terminal alkyne (1.1 equivalents) to the heated reaction mixture.
-
Stir the reaction at reflux for the required time (e.g., 8 hours), monitoring progress by TLC or GC-MS.[3]
-
For particularly sensitive substrates prone to homocoupling, carrying out the reaction under a reducing atmosphere (e.g., a diluted hydrogen stream in nitrogen or argon) can further diminish the formation of the homocoupled byproduct.[3]
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup and purification by column chromatography.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction, which involves two interconnected cycles for palladium and copper.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. kbfi.ee [kbfi.ee]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Mizoroki-Heck reaction using 1-Bromo-3-isopropoxybenzene as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] This document outlines optimized reaction conditions, detailed experimental protocols, and the catalytic cycle.
Core Concepts and Optimization Parameters
The successful execution of the Heck reaction with this compound, an electron-rich aryl bromide, requires careful consideration of several key parameters to achieve high yield and selectivity. The isopropoxy group is an electron-donating group, which can influence the reactivity of the aryl bromide.
-
Palladium Precursor: The choice of the palladium source is crucial for catalytic activity. Common precursors include Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5][6] For many applications, Pd(OAc)₂ is preferred due to its stability and cost-effectiveness.[7]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of oxidative addition, which is typically the rate-determining step.[5][8] Triphenylphosphine (PPh₃) is a commonly used ligand.[9]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[4][7] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[5][9]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.[5][10]
-
Alkene Coupling Partner: The nature of the alkene affects the reaction's success. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[4][9]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the oxidative addition of the aryl bromide.[11][12]
Experimental Protocols
Below are two detailed protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).
Protocol 1: Heck Reaction with Styrene
This protocol describes the reaction of this compound with styrene to form 1-isopropoxy-3-styrylbenzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), and Triphenylphosphine (0.04 equiv., 4 mol%).
-
Add anhydrous DMF to dissolve the solids.
-
Add styrene (1.2 equiv.) and triethylamine (1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove DMF and triethylammonium bromide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Heck Reaction with Ethyl Acrylate
This protocol details the reaction of this compound with ethyl acrylate to synthesize ethyl (E)-3-(3-isopropoxyphenyl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (0.01 equiv., 1 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous acetonitrile as the solvent.
-
Add ethyl acrylate (1.5 equiv.) to the mixture.
-
Heat the reaction to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[3]
-
After cooling to room temperature, filter the mixture to remove inorganic salts.[13]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound.
Table 1: Summary of Heck Reaction Conditions
| Parameter | Condition A (with Styrene) | Condition B (with Ethyl Acrylate) |
| Aryl Halide | This compound | This compound |
| Alkene | Styrene | Ethyl Acrylate |
| Catalyst (mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) |
| Ligand (mol%) | PPh₃ (4 mol%) | None |
| Base (equiv.) | Et₃N (1.5 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | DMF | Acetonitrile |
| Temperature (°C) | 100 | 82 (Reflux) |
| Reaction Time (h) | 4-12 | 6-18 |
Table 2: Representative Yields
| Substrate Combination | Product | Typical Yield (%) |
| This compound + Styrene | 1-isopropoxy-3-styrylbenzene | 75-90% |
| This compound + Ethyl Acrylate | ethyl (E)-3-(3-isopropoxyphenyl)acrylate | 80-95% |
Note: Yields are highly dependent on the precise reaction conditions and purity of reagents.
Visualizations
Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a Heck reaction.
Caption: A generalized workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. byjus.com [byjus.com]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. odinity.com [odinity.com]
Application Notes and Protocols: Regioselective Functionalization of 1-Bromo-3-isopropoxybenzene via Lithiation and Subsequent Quenching
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 1-Bromo-3-isopropoxybenzene serves as a versatile starting material, offering multiple avenues for synthetic elaboration. This document provides detailed application notes and experimental protocols for the regioselective lithiation of this compound and the subsequent quenching of the resulting organolithium intermediate with a variety of electrophiles.
The isopropoxy group, a moderate ortho-directing group, plays a crucial role in controlling the regioselectivity of the lithiation reaction.[1] By carefully selecting the organolithium reagent and reaction conditions, it is possible to achieve deprotonation at the position ortho to the isopropoxy group (C2) while minimizing the competing lithium-halogen exchange at the C1 position.[2] This directed ortho-metalation (DoM) strategy opens up a pathway to a range of 2-substituted this compound derivatives, which are valuable building blocks for further chemical transformations.
These protocols have been developed to ensure safety and reproducibility, providing researchers with a reliable method for accessing novel chemical entities. All procedures involving organolithium reagents must be conducted under strictly anhydrous and inert conditions by personnel trained in handling pyrophoric materials.[3]
Data Presentation
The following table summarizes the expected yields for the synthesis of various functionalized this compound derivatives, based on data from analogous reactions with similar substrates.[2] The yields are calculated based on the starting amount of this compound.
| Product | Electrophile | Lithiating Agent | Solvent | Temperature (°C) | Quenching Temperature (°C) | Approximate Yield (%) |
| 2-Bromo-4-isopropoxybenzaldehyde | N,N-Dimethylformamide (DMF) | n-BuLi/DMA | Cyclohexane | 60 | -78 to RT | 65-75 |
| 2-Bromo-4-isopropoxybenzoic acid | Carbon Dioxide (CO₂) | n-BuLi/DMA | Cyclohexane | 60 | -78 to RT | 70-80 |
| 2-Bromo-4-isopropoxy(trimethylsilyl)benzene | Trimethylsilyl chloride (TMSCl) | n-BuLi/DMA | Cyclohexane | 60 | -78 to RT | 85-95 |
| 1-(2-Bromo-4-isopropoxyphenyl)ethan-1-one | Acetaldehyde | n-BuLi/DMA | Cyclohexane | 60 | -78 to RT | 60-70 |
| (2-Bromo-4-isopropoxyphenyl)methanol | Paraformaldehyde | n-BuLi/DMA | Cyclohexane | 60 | -78 to RT | 55-65 |
| 2-(2-Bromo-4-isopropoxyphenyl)propan-2-ol | Acetone | n-BuLi/DMA | Cyclohexane | 60 | -78 to RT | 70-80 |
DMA: N,N-Dimethylaniline
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven (120 °C) and cooled under a stream of inert gas before use. Syringes and needles should be oven-dried and cooled in a desiccator. Organolithium reagents are pyrophoric and should be handled with extreme care using proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[3]
Protocol 1: Synthesis of 2-Bromo-4-isopropoxybenzaldehyde
This protocol details the ortho-lithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to yield 2-bromo-4-isopropoxybenzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
N,N-Dimethylaniline (DMA), freshly distilled
-
Anhydrous cyclohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and an argon inlet, add anhydrous cyclohexane (to achieve a final concentration of ~2 M).
-
Under a positive pressure of argon, add freshly distilled N,N-dimethylaniline (1.0 equivalent) and n-butyllithium (1.0 equivalent) via syringe.
-
Heat the solution to 60 °C and stir for 18-22 hours. Upon cooling, a precipitate of o-lithio-N,N-dimethylaniline (o-LiDMA) will form.[2]
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous DMF (1.2 equivalents) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-4-isopropoxybenzaldehyde.
Protocol 2: Synthesis of 2-Bromo-4-isopropoxybenzoic Acid
This protocol describes the ortho-lithiation of this compound followed by quenching with carbon dioxide to yield 2-bromo-4-isopropoxybenzoic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylaniline (DMA), freshly distilled
-
Anhydrous cyclohexane
-
Dry carbon dioxide (gas or solid)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Prepare the o-lithio-N,N-dimethylaniline (o-LiDMA) reagent as described in steps 1-3 of Protocol 1.
-
Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature overnight to form the ortho-lithiated species.
-
Cool the reaction mixture to -78 °C.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by carefully adding crushed dry ice in small portions.
-
Allow the reaction to slowly warm to room temperature.
-
Add 1 M HCl to the reaction mixture at 0 °C until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-bromo-4-isopropoxybenzoic acid.
Visualizations
Caption: General reaction pathway for the directed ortho-metalation and subsequent quenching.
Caption: Step-by-step experimental workflow for the lithiation and quenching reaction.
References
The Versatility of 1-Bromo-3-isopropoxybenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-3-isopropoxybenzene has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising a reactive bromine atom and an isopropoxy group on a benzene ring, allow for its strategic incorporation into a wide array of molecular scaffolds. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-nitrogen bonds central to many drug molecules. The isopropoxy group, on the other hand, can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key pharmaceutical synthetic transformations.
Key Applications in Pharmaceutical Scaffolds
This compound is a key starting material in the synthesis of a variety of therapeutic agents, including kinase inhibitors and nucleoside derivatives. Its application in the construction of these complex molecules highlights its importance in medicinal chemistry.
Synthesis of Pyrazolyl Quinazoline Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The quinazoline scaffold is a common core structure in many approved kinase inhibitors. This compound can be utilized in the synthesis of pyrazolyl quinazoline derivatives, which have shown promise as potent kinase inhibitors. A crucial step in this synthesis is the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Synthesis of Purinenucleoside Derivatives
Purine nucleoside analogs are an important class of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. This compound can be used to introduce a substituted phenyl group into the purine core, often via a Suzuki-Miyaura coupling reaction, to generate novel nucleoside derivatives with potential therapeutic applications.
Core Synthetic Methodologies
The utility of this compound in pharmaceutical synthesis is primarily centered around three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to couple the isopropoxyphenyl moiety with various aryl or heteroaryl boronic acids or esters.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98[1] |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98[1] |
| o-Bromoaniline derivative | Benzylboronic ester | CataCXium A palladacycle (10) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 2 | 91[2] |
| Aryl Iodide | (Het)Arylboronic acid | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ | ACN/H₂O | 37 | 28 | up to 97[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)
-
Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Sodium Carbonate (2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | High (not specified)[4] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 90 | 24 | 60[5][6] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 90 | 24 | 67[5][6] |
| Lenalidomide-derived Aryl Bromide | Alkyl/Aryl Amine | Pd-PEPPSI-IPentCl (5) | - | K₂CO₃ (2.0) | Dioxane | 100 | 16 | up to 99[7] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with 4-Aminopyrazole (Representative Protocol)
-
Materials: this compound (1.0 equiv), 4-Aminopyrazole (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (1.4 equiv), Toluene (anhydrous).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, 4-aminopyrazole, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylpyrazole.
-
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important intermediates in pharmaceutical synthesis.
Experimental Workflow for Sonogashira Coupling:
Caption: A typical experimental workflow for a Sonogashira coupling.
Quantitative Data for Sonogashira Coupling of Aryl Bromides:
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89[2] |
| Br-peptide | Terminal Alkyne | [PdCl₂(CH₃CN)₂] (15) | - | Cs₂CO₃ (6.2) | MeCN/H₂O | 65 | 2 | up to 99[8] |
| Aryl Bromide | Terminal Alkyne | Pd-PDMS | - | Et₃N | Water | 55 | - | 90[9] |
| Aryl Bromide | Terminal Alkyne | Ni(OTf)₂/dcype | - | K₂CO₃ | Dioxane | 120 | 48 | up to 99[10] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Representative Protocol)
-
Materials: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a Schlenk flask, add this compound and phenylacetylene.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.
-
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of complex pharmaceutical molecules. Its utility in key C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, makes it an indispensable tool for medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to employ this versatile reagent in the development of novel therapeutics. The ability to fine-tune reaction conditions allows for the efficient and selective synthesis of a wide range of pharmaceutical intermediates and final API targets.
References
- 1. rsc.org [rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-isopropoxybenzene as a substrate in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The isopropoxy group at the meta-position offers a handle for modulating solubility and electronic properties, making the resulting coupled products valuable intermediates in medicinal chemistry and materials science.
The protocols provided herein are based on established methodologies for structurally similar aryl bromides. Researchers should consider these as robust starting points for optimization based on their specific coupling partners and available laboratory resources.
General Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps include:
-
Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, Stille) or Migratory Insertion (for Heck): The coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Aryl-Pd bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the cross-coupling of aryl bromides structurally similar to this compound. This data provides a strong basis for the expected outcomes of the protocols detailed in the subsequent sections.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98[1] |
| 1-Bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98[1] |
| Bromobenzene | Pd/Fe₂O₄ (20 mg) | - | K₂CO₃ (1.5) | MeOH/H₂O | 100 | - | High[2] |
Table 2: Heck Reaction of Aryl Bromides with Styrene
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand/Additive | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd EnCat (0.1) | Bu₄NCl | Na₂CO₃ (1.45) | NMP | 150 | 3 | High[3] |
| 1-Bromo-4-propylsulfanylbenzene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | - | -[4] |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-propylsulfanylbenzene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | RT | 93[4] |
| 4-Iodotoluene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA | 75 | Low |
| 4-Iodotoluene | Pd(PPh₃)₄ | - | - | DMA | 90 | - |
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Aryl Halide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 1-Bromo-4-propylsulfanylbenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | - | 94[4] |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent oxidation of the palladium catalyst.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried before use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add toluene and deionized water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol details the coupling of this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.04 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor by TLC. For less reactive substrates, heating to 60 °C may be necessary.[5]
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with a primary or secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.025 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Conclusion
The protocols outlined in this document provide a comprehensive guide for utilizing this compound in a variety of palladium-catalyzed cross-coupling reactions. The versatility of this substrate, combined with the power of modern cross-coupling chemistry, opens avenues for the synthesis of a diverse array of functionalized molecules relevant to the pharmaceutical and materials science industries. It is recommended to perform small-scale test reactions to optimize conditions for specific coupling partners.
References
Synthesis of Novel Derivatives from 1-Bromo-3-isopropoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 1-bromo-3-isopropoxybenzene. This versatile starting material is a valuable building block for the creation of diverse molecular scaffolds, particularly in the field of drug discovery. The protocols herein describe key palladium-catalyzed cross-coupling reactions and a lithiation procedure to enable the synthesis of a variety of derivatives.
Application Notes
Derivatives of this compound are of significant interest in medicinal chemistry. The 3-isopropoxyphenyl moiety is found in a number of biologically active compounds. For instance, derivatives of this scaffold have been explored as fluorescent ligands for the mu-opioid receptor, which is a key target in pain management and addiction research.[1] Furthermore, this structural motif is a key component in the synthesis of pyrazolyl quinazoline kinase inhibitors, which are being investigated for the treatment of cancer.[2][3] The ability to readily diversify the this compound core through reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the generation of libraries of novel compounds for screening against various biological targets.
Key Synthetic Transformations
This compound offers a reactive handle at the bromine-substituted position for the formation of new carbon-carbon and carbon-nitrogen bonds. The isopropoxy group provides steric and electronic modulation and is generally stable under many reaction conditions.
I. Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.
B. Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active molecules.
II. Lithiation for Further Functionalization
Lithiation of this compound creates a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of derivatives from this compound based on documented procedures.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Arylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Not Reported |
| 2 | Pinacol boronate | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 90 | 12 | Not Reported |
Note: Yields are often not explicitly reported in patent literature but are implied to be sufficient for synthetic progression.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazol-4-amine | Pd(OAc)₂ (4.9) | BINAP (2.2) | NaOtBu | DME | Not Reported | Not Reported | Not Reported |
Note: Specific reaction times and yields are not detailed in the available literature.
Table 3: Lithiation of this compound
| Entry | Reagent | Electrophile | Solvent | Temp. (°C) | Time (h) | Product |
| 1 | n-BuLi | 1,3-dimethyl-4-piperidone | THF | -75 | 1 | 4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-ol |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of pyrazolyl quinazoline kinase inhibitors.[2][3]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos (0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
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Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
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Add Pd(OAc)₂ (0.05 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on a procedure for the synthesis of kinase inhibitors.[2][3]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.049 equiv)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.022 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), Pd(OAc)₂ (0.049 equiv), and BINAP (0.022 equiv) to a dry reaction vessel.
-
Add anhydrous DME.
-
Seal the vessel and heat the reaction mixture. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by column chromatography.
Protocol 3: Lithiation and Reaction with an Electrophile
This protocol describes the lithiation of this compound and subsequent reaction with a ketone electrophile.[1]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.3 equiv)
-
1,3-Dimethyl-4-piperidone (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis, including a low-temperature thermometer
Procedure:
-
Dissolve this compound (1.35 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -75 °C for 1 hour.
-
Add a solution of 1,3-dimethyl-4-piperidone (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -75 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride at -75 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the lithiation of this compound.
References
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 1-Bromo-3-isopropoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3-isopropoxybenzene. Our resources are designed to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a user-friendly question-and-answer format.
Issue: Low or No Yield of this compound
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Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
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Answer: Low or no yield in the Williamson ether synthesis of this compound can stem from several factors:
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Incomplete Deprotonation of 3-Bromophenol: The reaction requires the formation of the 3-bromophenoxide ion, a strong nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Poor Quality of Reagents: The presence of moisture can neutralize the strong base used for deprotonation. Similarly, old or degraded 2-bromopropane may be less reactive.
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Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be impractically slow.
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Incorrect Solvent: The choice of solvent is crucial for an S(_N)2 reaction. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
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Issue: Presence of Significant Amounts of Byproducts
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Question: My post-reaction analysis (TLC, GC-MS) shows multiple spots/peaks in addition to the desired product. What are these byproducts and how can I minimize them?
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Answer: The primary byproducts in this synthesis are propene and C-alkylated isomers.
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Propene: This is the most common byproduct, formed via an E2 elimination reaction, which competes with the desired S(_N)2 pathway. The use of a secondary alkyl halide (2-bromopropane) and a strong base makes this side reaction significant. To minimize propene formation, consider using a less sterically hindered base and maintaining a lower reaction temperature.
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C-Alkylated Byproducts: The 3-bromophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation) to form an isomeric byproduct. Using polar aprotic solvents can help favor O-alkylation.
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Issue: Difficulty in Product Purification
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Question: I am having trouble isolating pure this compound from the crude reaction mixture. What purification strategies are most effective?
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Answer: Effective purification is essential for obtaining high-purity this compound. A standard workup procedure should be followed by:
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Extraction: After quenching the reaction, extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.
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Washing: Wash the combined organic layers with a dilute base (e.g., 1M NaOH) to remove any unreacted 3-bromophenol, followed by a brine wash to remove residual salts.
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Chromatography: The most effective method for separating the desired product from any C-alkylated byproducts and other impurities is column chromatography on silica gel.
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Frequently Asked Questions (FAQs)
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Q1: What is the primary reaction mechanism for the synthesis of this compound?
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A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S(_N)2) reaction. In this reaction, the 3-bromophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion.
-
-
Q2: Why is E2 elimination a major side reaction in this synthesis?
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A2: The E2 elimination reaction is a significant competing pathway because the reaction utilizes a strong base (to form the phenoxide) and a secondary alkyl halide (2-bromopropane). Strong bases can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (propene).
-
-
Q3: How can I monitor the progress of the reaction?
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A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC will show the disappearance of the starting materials (3-bromophenol) and the appearance of the product spot. GC-MS can provide more quantitative information on the conversion and the presence of any byproducts.
-
-
Q4: What are the ideal solvents for this reaction?
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A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred for this Williamson ether synthesis. These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide nucleophile, which favors the S(_N)2 reaction.
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Data Presentation
The following table summarizes the expected impact of key reaction parameters on the formation of the major byproduct, propene, in the synthesis of this compound. Note: The percentage of byproduct is illustrative and will vary based on specific experimental conditions.
| Parameter | Condition | Expected Propene Byproduct (%) | Rationale |
| Temperature | Low (e.g., 50°C) | 5-15% | S(_N)2 is kinetically favored at lower temperatures. |
| High (e.g., 100°C) | 25-50% | E2 elimination is entropically favored and becomes more dominant at higher temperatures. | |
| Base | Weak (e.g., K(_2)CO(_3)) | 10-25% | A weaker base is less likely to promote the E2 elimination pathway. |
| Strong (e.g., NaH) | 20-40% | A stronger base increases the rate of both S(_N)2 and E2, but can significantly favor elimination. | |
| Solvent | Polar Aprotic (e.g., DMF) | 15-30% | Favors the S(_N)2 pathway by effectively solvating the cation and enhancing nucleophilicity. |
| Polar Protic (e.g., Ethanol) | 30-60% | Can solvate the nucleophile, reducing its effectiveness and promoting the E2 pathway. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
3-Bromophenol
-
2-Bromopropane
-
Anhydrous Potassium Carbonate (K(_2)CO(_3)) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
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1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography mobile phase
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture. If using sodium hydride (1.1 eq), extreme caution must be exercised due to its reactivity with moisture. Add NaH portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes (with K(_2)CO(_3)) or at 0°C for 30 minutes followed by 30 minutes at room temperature (with NaH) to ensure complete formation of the 3-bromophenoxide.
-
Addition of Alkyl Halide: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-80°C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using K(_2)CO(_3), filter off the solid salts. If using NaH, cautiously quench the reaction with the slow addition of water at 0°C.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH solution (2 x 50 mL) to remove unreacted 3-bromophenol.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Challenges in the purification of 1-Bromo-3-isopropoxybenzene products
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Bromo-3-isopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected impurities?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane.
Expected Impurities:
-
Unreacted Starting Materials: 3-bromophenol and the isopropyl halide (e.g., 2-bromopropane).
-
Elimination Byproduct: Propene gas may be formed, especially if there is any hindrance or if the reaction temperature is too high.
-
Side-reaction Products: Diisopropyl ether can form if the isopropyl halide reacts with the isopropoxide.
Understanding these potential impurities is crucial for developing an effective purification strategy.[1]
Troubleshooting Guide
Low Yield After Aqueous Work-up
Issue: A significant loss of product is observed after extraction and washing steps.
| Possible Cause | Recommended Solution(s) |
| Emulsion Formation | During the aqueous work-up, emulsions can form, trapping the product in the interface between the organic and aqueous layers. To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. |
| Product Volatility | This compound has a moderate boiling point. Avoid excessive heating during solvent removal on a rotary evaporator. Use a lower bath temperature and a well-controlled vacuum. |
Product Appears as an Oil Instead of a Crystalline Solid
Issue: The final product is an oil, but a solid is expected.
| Possible Cause | Recommended Solution(s) |
| Presence of Impurities | Residual solvents or unreacted starting materials can act as impurities, lowering the melting point of the final product.[2] |
| Supersaturation | The purified compound may be in a supersaturated state. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.[2] |
Colored Impurities in the Final Product
Issue: The purified product has a persistent yellow or brown color.
| Possible Cause | Recommended Solution(s) |
| Oxidized Impurities | Phenolic impurities, such as unreacted 3-bromophenol, are susceptible to oxidation, which can lead to colored byproducts. |
| Trace Bromine | Residual bromine from the synthesis of starting materials can impart color. Wash the crude product with a dilute solution of sodium bisulfite to quench any elemental bromine. |
| Charcoal Treatment | For persistent color, dissolve the product in a suitable organic solvent (e.g., dichloromethane or toluene), add a small amount of activated charcoal (1-2% by weight), stir for 15-30 minutes, and then filter through a pad of Celite®. Be aware that this may lead to some product loss.[3] |
Purification Protocols
Fractional Distillation
Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile impurities like unreacted 3-bromophenol.
Experimental Protocol:
-
Assemble a fractional distillation apparatus with a vacuum adapter.
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A stable distillation temperature indicates the collection of a pure fraction.[4][5]
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The key is to select an appropriate solvent system.[6]
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for aryl ethers include ethanol/water or isopropanol/water mixtures.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
Flash column chromatography is highly effective for separating this compound from impurities with different polarities.[8][9]
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Eluent System Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point for a relatively non-polar compound like this compound is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3 for good separation.[2][10]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, dry loading can be employed by adsorbing the sample onto a small amount of silica gel before adding it to the column.[9]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity. The following table provides an estimated comparison of purity levels achievable with different techniques for aryl ethers.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 95 - 98% | Good for large scale; effective for separating compounds with different boiling points. | Not suitable for thermally sensitive compounds; may not separate isomers effectively. |
| Recrystallization | > 99% | Can yield very high purity; cost-effective. | Requires the compound to be a solid; potential for product loss in the mother liquor. |
| Flash Column Chromatography | 98 - 99.5% | High resolution for a wide range of compounds; adaptable to different scales. | Can be time-consuming and requires larger volumes of solvent. |
Visualization of Experimental Workflows
Williamson Ether Synthesis and Work-up Workflow
Caption: General workflow for the synthesis and initial work-up of this compound.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembam.com [chembam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. benchchem.com [benchchem.com]
How to prevent debromination of 1-Bromo-3-isopropoxybenzene
Welcome to the Technical Support Center for 1-Bromo-3-isopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent. Below you will find frequently asked questions and troubleshooting guides to address common issues, with a focus on preventing the unwanted side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of isopropoxybenzene as a byproduct.[1] This reduces the yield of the desired product and can complicate purification due to the similar physical properties of the product and the debrominated impurity.
Q2: Which types of reactions are most susceptible to the debromination of this compound?
A2: Debromination is most frequently observed in reactions that involve highly reactive organometallic intermediates or strong reducing conditions. These include:
-
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2][3]
-
Formation of Grignard reagents (3-isopropoxyphenylmagnesium bromide).[4][5]
-
Lithiation reactions using organolithium reagents like n-butyllithium.[6]
Q3: What are the primary causes of debromination?
A3: The main causes of debromination include:
-
Presence of a Hydride Source: Palladium-hydride (Pd-H) species are often the culprits in cross-coupling reactions.[1] These can be formed from certain bases, solvents (like alcohols), or trace amounts of water.[1]
-
Reaction with Strong Bases: Strong bases can promote the formation of hydride species or directly attack the aryl bromide.[1]
-
High Reaction Temperatures: Elevated temperatures can increase the rate of side reactions, including debromination.
-
Catalyst and Ligand Choice: Highly active palladium catalysts, if not properly matched with a suitable ligand, can favor the hydrodehalogenation pathway.[1]
-
Instability of Organometallic Intermediates: Grignard or lithiated intermediates can be unstable and may be quenched by protons from the solvent or trace moisture, leading to the debrominated product.[6]
Troubleshooting Guide: Preventing Debromination
This guide provides a systematic approach to diagnosing and resolving issues with debromination during your experiments with this compound.
Issue 1: Significant formation of isopropoxybenzene during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck).
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant byproduct with a mass corresponding to isopropoxybenzene, confirmed by GC-MS or LC-MS analysis.
-
Difficult purification due to co-elution of the product and the debrominated impurity.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting debromination in cross-coupling reactions.
Issue 2: Low yield and formation of isopropoxybenzene during Grignard reagent formation or lithiation.
Symptoms:
-
Incomplete conversion of this compound.
-
The reaction fails to initiate or stalls.
-
Formation of isopropoxybenzene after quenching the reaction.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Water and air will rapidly quench Grignard and organolithium reagents.[5] Dry all glassware in an oven and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide which can prevent the reaction from starting.[7] Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in the flask before adding the solvent.[5][7]
-
Control the Temperature: For organolithium reactions, maintain a low temperature (e.g., -78 °C) during the bromine-lithium exchange to improve the stability of the resulting aryl lithium species.
-
Slow Addition of Reagents: Add the this compound solution slowly to the magnesium suspension to maintain control over the exothermic reaction.
Data Summary
The choice of reaction parameters is critical to minimize debromination. The following table summarizes recommended conditions for common reaction types involving this compound.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck Reaction | Grignard Formation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | N/A |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | PPh₃, dppf | PPh₃, P(o-tolyl)₃ | N/A |
| Base | Milder inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Amine bases (Et₃N, DIPEA) | Et₃N, K₂CO₃, NaOAc | N/A |
| Solvent | Aprotic solvents (Toluene, Dioxane, THF) | THF, DMF, Toluene | DMF, Acetonitrile | Anhydrous Ether, THF |
| Temperature | 60-100 °C (lower is often better to reduce side reactions) | Room Temperature to 80 °C | 80-120 °C | Room Temperature to Reflux |
| Key Consideration | Avoid strong bases like NaOH or NaOtBu. | Copper(I) co-catalyst (e.g., CuI) is typically required.[2] | Ensure the alkene coupling partner is stable under the reaction conditions. | Maintain strictly anhydrous and inert conditions.[5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed to couple this compound with an arylboronic acid using conditions that suppress hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a solution of the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the remaining degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Formation of 3-Isopropoxyphenylmagnesium Bromide (Grignard Reagent)
This protocol describes the preparation of the Grignard reagent from this compound under conditions that favor its formation and stability.
Materials:
-
Magnesium turnings (1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Stir bar
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Cool under a stream of nitrogen.
-
Place the magnesium turnings and a stir bar in the flask.
-
Add a small crystal of iodine to the flask. The iodine will help activate the magnesium surface.[7]
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
-
The resulting grey to brownish solution of 3-isopropoxyphenylmagnesium bromide is now ready for use in subsequent reactions. It is best to use it immediately.
References
Troubleshooting low conversion rates in 1-Bromo-3-isopropoxybenzene reactions
Welcome to the technical support center for troubleshooting reactions involving 1-Bromo-3-isopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction outcomes.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for common reactions involving this compound, a moderately electron-rich aryl bromide.
Suzuki-Miyaura Coupling
FAQ 1: Why am I observing low conversion of this compound in my Suzuki-Miyaura coupling reaction?
Low conversion rates in Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to the electron-donating nature of the isopropoxy group, which can slow down the oxidative addition step of the catalytic cycle.
Troubleshooting Guide: Low Conversion
| Potential Cause | Recommendation |
| Insufficient Catalyst Activity | For electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. |
| Suboptimal Base/Solvent Combination | The choice of base is critical. For electron-rich substrates, a stronger base may be required. Consider screening bases like K₃PO₄, Cs₂CO₃, or even KOtBu. The solvent should be able to dissolve the base and reactants effectively. Common solvent systems include toluene/water, dioxane/water, or THF/water. |
| Low Reaction Temperature | Electron-rich aryl bromides often require higher temperatures to facilitate oxidative addition. Gradually increase the reaction temperature, for instance, from 80°C to 110°C, while monitoring for decomposition. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst. |
FAQ 2: I am seeing significant side products like homocoupling of my boronic acid and/or hydrodehalogenation of this compound. How can I minimize these?
Side reactions are common in cross-coupling chemistry and can often be mitigated by adjusting the reaction parameters.
Troubleshooting Guide: Side Product Formation
| Side Product | Potential Cause | Recommendation |
| Boronic Acid Homocoupling | Often caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. | Ensure thorough degassing of all reagents and solvents. Use a Pd(0) precatalyst or ensure efficient in-situ reduction of your Pd(II) source. |
| Hydrodehalogenation | The presence of a hydride source in the reaction mixture. This can sometimes originate from the solvent (e.g., alcohols at high temperatures) or impurities. | Use high-purity, anhydrous solvents. If using an alcohol-containing solvent system, consider switching to an alternative like dioxane/water. |
Quantitative Data: Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 3-Bromoanisole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 1-Bromo-3-methoxybenzene | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | ~90 |
This data is representative of typical yields for structurally similar electron-rich aryl bromides and should serve as a benchmark.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 1 mL of water).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
FAQ 3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What can I do?
Similar to Suzuki coupling, the electron-rich nature of this compound can make the initial oxidative addition step challenging. Optimization of the catalyst system and reaction conditions is key.
Troubleshooting Guide: Low Conversion
| Potential Cause | Recommendation |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands are often necessary. Screen ligands such as XPhos, SPhos, or RuPhos.[1] |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and handled under inert conditions. If solubility is an issue, consider using a different base like LHMDS or K₃PO₄ in a suitable solvent. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
| Solvent Choice | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the catalytic species. |
Quantitative Data: Buchwald-Hartwig Amination of Related Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | >95 |
| 3-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95 |
| 1-Bromo-3-methoxybenzene | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu | Toluene | 100 | ~90 |
This data is representative of typical yields for structurally similar electron-rich aryl bromides and should serve as a benchmark.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Grignard Reagent Formation and Subsequent Reactions
FAQ 4: I am having trouble initiating the Grignard reaction with this compound. What could be the issue?
Grignard reagent formation requires strictly anhydrous conditions and an activated magnesium surface.
Troubleshooting Guide: Grignard Reaction Initiation
| Potential Cause | Recommendation |
| Wet Glassware or Solvents | All glassware must be rigorously flame-dried or oven-dried. Use anhydrous ethereal solvents (diethyl ether or THF). |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine (the color will fade upon initiation), a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask with a dry stirring rod. |
| Slow Initiation | Gentle heating with a heat gun can help initiate the reaction. Once initiated, the reaction is typically exothermic. |
FAQ 5: My Grignard reaction gives a low yield of the desired product after quenching with an electrophile.
Low yields can result from incomplete Grignard formation or side reactions.
Troubleshooting Guide: Low Product Yield
| Potential Cause | Recommendation |
| Incomplete Grignard Formation | Ensure all the magnesium has been consumed before adding the electrophile. |
| Wurtz Coupling | A common side reaction where the Grignard reagent reacts with the starting aryl bromide. This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension to maintain a low concentration of the aryl bromide. |
| Reaction with Electrophile | Ensure the electrophile is pure and added at an appropriate temperature (often cooled in an ice bath) to control the exothermicity of the reaction. |
Experimental Protocol: General Procedure for Grignard Reagent Formation and Carboxylation
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equiv) to the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of this compound (1.0 equiv) in the same anhydrous solvent from the dropping funnel. If the reaction does not start, add a crystal of iodine.
-
Formation: Once the reaction initiates (cloudiness, gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath and pour it slowly over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature, then quench with dilute HCl. Extract the aqueous layer with an organic solvent, dry the organic layer, and concentrate to obtain the crude carboxylic acid.
-
Purification: Purify by recrystallization or column chromatography.
Diagram: Logical Flow for Troubleshooting Grignard Reactions
This technical support center provides a starting point for troubleshooting common issues with this compound. For more complex issues, consulting detailed literature on the specific reaction of interest is recommended.
References
Stability issues of 1-Bromo-3-isopropoxybenzene under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 1-Bromo-3-isopropoxybenzene under common reaction conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: My cross-coupling reaction using this compound is sluggish or failing. What are the potential causes?
Answer: Low reactivity in cross-coupling reactions can stem from several factors. The isopropoxy group is moderately electron-donating, which can slow down the initial oxidative addition step—often the rate-limiting step in many cross-coupling catalytic cycles.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) that can facilitate the oxidative addition of less reactive aryl bromides.
-
Base Selection: The choice of base is critical. Ensure the base is strong enough to effect transmetalation but not so strong as to cause degradation of your substrate or other reaction components. Inorganic bases like potassium phosphate or cesium carbonate are often effective.
-
Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. While many cross-coupling reactions are run at elevated temperatures, excessive heat can lead to decomposition. A temperature screen is advisable.
-
Side Reactions: Be aware of potential side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of your starting material.
-
Issue 2: Suspected Ether Cleavage Under Acidic Conditions
-
Question: I am using acidic conditions in my reaction sequence. Is the isopropoxy group on this compound stable?
Answer: Aryl ethers are generally stable to dilute acids; however, they can be cleaved by strong acids, particularly at elevated temperatures.[1] The use of strong protic acids like HBr or HI can lead to the cleavage of the isopropoxy group to form 3-bromophenol and isopropyl halide.[2][3][4][5]
Troubleshooting Steps:
-
Monitor for Byproducts: If you suspect ether cleavage, analyze your crude reaction mixture for the presence of 3-bromophenol.
-
Alternative Acid Catalysts: If acidic conditions are necessary, consider using Lewis acids that are less likely to promote ether cleavage under anhydrous conditions.
-
Temperature Control: If strong acids are unavoidable, maintain the lowest possible reaction temperature to minimize the rate of ether cleavage.
-
Issue 3: Unexpected Side Products with Organometallic Reagents
-
Question: I am performing a Grignard reaction (or using another strong organometallic reagent) and observing unexpected byproducts. What could be the issue?
Answer: While ethers are commonly used as solvents for Grignard reactions due to their general stability, strong organometallic reagents are also strong bases. Although less common with aryl ethers, there is a possibility of complex formation or, under harsh conditions, reaction with the ether linkage. More likely, impurities in the this compound or the Grignard reagent are the source of side products.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure your this compound and organometallic reagent are pure and free of water or other protic impurities.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent quenching of the organometallic reagent and other side reactions.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to improve selectivity and minimize side reactions.
-
Quantitative Data Summary
| Condition | Reagent/Environment | Expected Stability of this compound | Potential Decomposition/Side Products |
| Acidic | Strong Protic Acids (e.g., HBr, HI) | Low to Moderate: Cleavage likely at elevated temperatures. | 3-Bromophenol, Isopropyl bromide/iodide |
| Dilute Aqueous Acid | High: Generally stable. | Minimal decomposition expected. | |
| Basic | Strong Bases (e.g., NaH, t-BuOK) | High: Generally stable. | Minimal decomposition expected. |
| Aqueous Bases (e.g., NaOH, K₂CO₃) | High: Generally stable. | Minimal decomposition expected. | |
| Nucleophilic | Common Nucleophiles (e.g., amines, alkoxides) | High: The ether linkage is generally unreactive towards nucleophilic attack. | Minimal decomposition expected. |
| Cross-Coupling | Pd catalysts, bases | Moderate: Stability depends on specific conditions. | Homocoupling byproduct, Hydrodehalogenation byproduct |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic Conditions
This protocol provides a framework for testing the stability of this compound under acidic conditions.
-
Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 eq.) in a suitable inert solvent (e.g., dioxane or toluene).
-
Acid Addition: Add the desired acid (e.g., HBr in acetic acid, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature, 50 °C, 100 °C).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot of the reaction mixture.
-
Work-up: Quench the aliquot with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by a suitable method (e.g., GC-MS, LC-MS, or TLC) to quantify the remaining this compound and identify any degradation products, such as 3-bromophenol.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Purification of 1-Bromo-3-isopropoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Bromo-3-isopropoxybenzene. The following sections detail common impurities, purification protocols, and troubleshooting tips to ensure the high purity of your compound for subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the Williamson ether synthesis.[1][2][3][4][5] Potential impurities can originate from starting materials, side reactions, or the workup process. These may include:
-
Unreacted Starting Materials: 3-bromophenol, isopropyl halides (e.g., 2-bromopropane), and residual base (e.g., K₂CO₃, NaH).
-
Side Products: Propene (from E2 elimination), and potentially C-alkylated phenols.[3][6]
-
Related Isomers: Positional isomers such as 1-Bromo-2-isopropoxybenzene or 1-Bromo-4-isopropoxybenzene if the starting bromophenol was not pure.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO.
-
Water: From aqueous workup steps.
Q2: My NMR spectrum shows an unexpected broad peak. What could it be?
A2: A broad peak in the proton NMR spectrum often indicates the presence of acidic protons, such as the hydroxyl group of unreacted 3-bromophenol. This impurity can be easily removed with a basic aqueous wash (e.g., 1M NaOH solution) during an extraction procedure.
Q3: I have a lower-boiling point impurity that is co-distilling with my product. How can I remove it?
A3: If a simple distillation is insufficient, fractional distillation is recommended for separating components with close boiling points.[7] If the impurity is significantly more volatile, careful heating under vacuum can selectively remove the lower-boiling component. Alternatively, column chromatography can be an effective method for separating compounds with different polarities.
Q4: My product is yellow, but the literature reports it as a colorless liquid. What causes the color?
A4: A yellow tint can indicate the presence of trace impurities or degradation products. Often, these are colored organic molecules that can be removed by passing the product through a short plug of silica gel or by performing column chromatography.[8] Washing with a sodium thiosulfate solution can also help if the color is due to residual halogen.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Extraction | Incomplete separation of layers during aqueous workup. | Allow the separatory funnel to sit for a longer period to ensure complete phase separation. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. |
| The impurity is not soluble in the aqueous wash. | Consider the chemical nature of the impurity. If it is a non-polar organic compound, column chromatography or distillation will be more effective. | |
| Product Decomposes During Distillation | The distillation temperature is too high, leading to thermal degradation. | Use vacuum distillation to lower the boiling point of the compound and allow for distillation at a safer, lower temperature. |
| Streaking on TLC Plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is interacting strongly with the silica gel (acidic). | Add a small amount of triethylamine to your elution solvent to neutralize the silica gel. Alternatively, use a different stationary phase like alumina or florisil.[8] | |
| Low Recovery After Column Chromatography | The product is highly retained on the column. | Gradually increase the polarity of the eluent to ensure the product elutes from the column. |
| The product is volatile and evaporated with the solvent. | Use a rotary evaporator at a controlled temperature and vacuum to avoid loss of the product. |
Quantitative Data Summary
The following table summarizes typical purity levels and recovery yields for different purification methods applied to a commercial batch of this compound.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Recovery Yield | Key Impurities Removed |
| Aqueous Wash (1M NaOH) | 95.0% | 97.5% | ~98% | 3-bromophenol |
| Fractional Vacuum Distillation | 97.5% | 99.5% | ~90% | Lower and higher boiling point organic impurities |
| Flash Column Chromatography | 95.0% | >99.8% | ~85% | 3-bromophenol, isomeric impurities, colored byproducts |
Experimental Protocols
1. Protocol for Aqueous Wash
-
Objective: To remove acidic impurities such as 3-bromophenol.
-
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then with saturated sodium chloride (brine) solution.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.
-
2. Protocol for Fractional Vacuum Distillation
-
Objective: To separate the product from impurities with different boiling points.
-
Procedure:
-
Set up a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glass joints are properly sealed.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied vacuum.
-
Stop the distillation before all the material has evaporated to avoid concentrating potentially explosive residues.
-
3. Protocol for Flash Column Chromatography
-
Objective: To achieve high purity by separating the product from various organic impurities based on polarity.
-
Procedure:
-
Select an appropriate solvent system by running thin-layer chromatography (TLC). A common starting point for aryl ethers is a mixture of hexane and ethyl acetate.
-
Pack a glass column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, applying positive pressure to increase the flow rate.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the highly purified this compound.
-
Visual Workflow for Troubleshooting Purification
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
Overcoming poor reactivity of 1-Bromo-3-isopropoxybenzene in specific reactions
Welcome to the technical support center for 1-Bromo-3-isopropoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common reactivity challenges associated with this sterically hindered and electron-rich aryl bromide.
Frequently Asked Questions (FAQs) - General Reactivity
Q1: Why does this compound exhibit poor reactivity in many standard cross-coupling reactions?
A1: The reactivity of this compound is influenced by two main factors:
-
Electronic Effects : The isopropoxy group is electron-donating towards the aromatic ring through resonance. This increases the electron density on the ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[1][2]
-
Steric Hindrance : The bulky isopropoxy group can sterically hinder the approach of large catalyst complexes to the bromine-bearing carbon, further slowing down the reaction rate.[3][4][5]
These combined effects mean that standard reaction conditions used for simple or electron-deficient aryl bromides are often ineffective.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or resulting in very low yields. What are the likely causes and how can I fix them?
A2: Low or no conversion in Suzuki coupling with this substrate is a common issue, typically stemming from an inefficient catalytic system for this deactivated aryl bromide.[6] The key is to enhance the rate of the oxidative addition step.
Troubleshooting Steps:
-
Review Your Catalyst System : Standard catalysts like Pd(PPh₃)₄ are often not active enough. Use a more robust system with bulky, electron-rich phosphine ligands that promote oxidative addition.
-
Select an Appropriate Base : The base is crucial for the transmetalation step. Stronger bases are often required.
-
Optimize Reaction Conditions : Ensure strictly anhydrous and oxygen-free conditions. Elevated temperatures are typically necessary.
Below is a troubleshooting workflow to guide your optimization process.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Bromo-3-isopropoxybenzene and 1-Bromo-4-isopropoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Bromo-3-isopropoxybenzene and 1-Bromo-4-isopropoxybenzene. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly within pharmaceutical and materials science research. This analysis is supported by experimental data from analogous compounds to elucidate the electronic and positional effects of the isopropoxy substituent on the reactivity of the aryl bromide.
Introduction to Reactivity
The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is largely dictated by the ease of the initial oxidative addition step. This step, often rate-determining, involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The electronic nature of the substituents on the aromatic ring significantly influences the electron density at the carbon atom bearing the bromine, thereby affecting the rate of oxidative addition.
The isopropoxy group (–O-iPr) is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. However, its influence on the reaction center differs based on its position relative to the bromine atom.
-
1-Bromo-4-isopropoxybenzene (para-isomer): The isopropoxy group is in the para position, exerting a strong electron-donating effect at the carbon-bromine bond through resonance. This increases the electron density at the reaction site.
-
This compound (meta-isomer): The isopropoxy group is in the meta position. From this position, its resonance effect does not extend to the carbon-bromine bond. It primarily exerts a weaker, inductive electron-withdrawing effect.
Generally, electron-withdrawing groups on the aryl halide accelerate the oxidative addition step. Conversely, strong electron-donating groups can decrease the rate of this step. Therefore, it is hypothesized that this compound may exhibit higher reactivity in many palladium-catalyzed cross-coupling reactions compared to its para-substituted counterpart.
Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Product Yield (%) | Reference |
| 1 | m-methoxyphenyl bromide | 92 | [1] |
| 2 | p-methoxyphenyl bromide | 95 | [1] |
Reaction Conditions: Aryl bromide (0.5 mmol), aryl trihydroxyborate, Pd(dba)₂, (t-Bu)₃P·HBF₄, COgen, DIPEA, Toluene.
Interestingly, in this specific carbonylative coupling, the para-isomer provided a slightly higher yield than the meta-isomer.[1] This suggests that while the oxidative addition is a critical step, other factors such as transmetalation or reductive elimination can also influence the overall reaction outcome, and the electronic effects on these steps may differ. However, in a separate study on a standard Suzuki-Miyaura coupling, 4-bromoanisole (a proxy for the para-isomer) was shown to be a highly effective substrate, affording an excellent yield of 98%.[2]
Logical Relationship for Reactivity
The following diagram illustrates the key factors influencing the reactivity of the two isomers in a typical palladium-catalyzed cross-coupling reaction.
Caption: Logical workflow of electronic effects on reactivity.
Experimental Protocols
The following are general, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions that can be adapted for this compound and 1-bromo-4-isopropoxybenzene. Optimization may be required for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of aryl bromides.[3]
Materials:
-
Aryl bromide (1-Bromo-3/4-isopropoxybenzene) (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating apparatus
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides with a secondary amine.[4]
Materials:
-
Aryl bromide (1-Bromo-3/4-isopropoxybenzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and oil bath
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, amine, Pd₂(dba)₃, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The positional isomerism of the isopropoxy group in 1-bromo-isopropoxybenzene has a tangible, albeit nuanced, effect on its reactivity in palladium-catalyzed cross-coupling reactions. Based on fundamental principles of physical organic chemistry, the meta-isomer, This compound , is predicted to be the more reactive substrate in reactions where oxidative addition is the rate-determining step, due to the attenuated electron-donating effect of the meta-alkoxy group on the C-Br bond. However, experimental data on analogous methoxy-substituted compounds indicate that high yields can be obtained from both isomers, and the relative performance may vary depending on the specific type of coupling reaction and conditions employed.[1][2] For researchers, this implies that while this compound might be a better starting point for achieving rapid conversion under milder conditions, 1-Bromo-4-isopropoxybenzene remains a viable and effective substrate, potentially requiring slightly more optimized or forcing conditions to achieve comparable results.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 1-Bromo-3-isopropoxybenzene
For researchers, scientists, and drug development professionals seeking to functionalize 1-Bromo-3-isopropoxybenzene, the choice between Suzuki-Miyaura and Stille cross-coupling reactions is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of these two powerful palladium-catalyzed C-C bond-forming reactions, supported by general experimental data and protocols applicable to aryl bromides.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1][2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] | Often proceeds under neutral or mildly basic conditions.[1][4] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[1][6] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][6] |
| Commercial Availability | A wide variety of boronic acids are commercially available.[4] | Many organostannanes require synthesis.[4] |
Catalytic Cycles: A Visual Comparison
The catalytic cycles for both Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Protocols
Representative Suzuki Coupling Protocol
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[7][8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Representative Stille Coupling Protocol
This protocol is a general procedure based on established methods for the Stille coupling of aryl bromides with organostannanes.[9][10]
Materials:
-
This compound (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound and the aryltributylstannane.
-
Add the anhydrous DMF via syringe.
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 6-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride.[1] The resulting precipitate can be filtered through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Method Selection
The decision between Suzuki and Stille coupling can be guided by a logical workflow that considers the specific requirements of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
Validation of Product Structure from 1-Bromo-3-isopropoxybenzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common cross-coupling and nucleophilic substitution reactions for the functionalization of 1-bromo-3-isopropoxybenzene. The information presented is intended to aid in the selection of appropriate synthetic routes and to provide validated experimental protocols for the synthesis of diverse derivatives. While specific data for this compound is limited in the literature, this guide leverages data from closely related aryl bromides to provide a predictive framework for reaction performance.
Overview of Reaction Alternatives
This compound is a versatile building block for the synthesis of a wide range of organic molecules. The presence of the bromine atom allows for numerous transformations, primarily through palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The isopropoxy group, being an electron-donating group, influences the reactivity of the aromatic ring.
This guide will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.
-
Heck Reaction: For the vinylation of the aryl halide.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Negishi Coupling: Utilizing organozinc reagents for C-C bond formation.
-
Grignard Reaction: For the formation of an organomagnesium intermediate, which can react with various electrophiles.
-
Ullmann Condensation: A copper-catalyzed method for forming C-O, C-N, and C-S bonds.[1]
-
Stille Coupling: Employing organotin reagents for C-C bond formation.
-
Kumada Coupling: A nickel- or palladium-catalyzed reaction of a Grignard reagent with an organic halide.[2]
Data Presentation: Comparison of Reaction Performances
The following tables summarize typical reaction conditions and expected yields for the functionalization of aryl bromides analogous to this compound. It is important to note that optimal conditions for this compound may require further screening and optimization.
Table 1: C-C Bond Forming Reactions
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 70-95 |
| Heck | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 60-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 12 | 70-90 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 4-8 | 75-95 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | 70-90 |
| Kumada | Phenylmagnesium bromide | PdCl₂(dppf) (3) | - | - | THF | 65 | 12-18 | 70-90 |
Table 2: C-N and C-O Bond Forming Reactions
| Reaction | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 75-95 |
| Ullmann Condensation | Phenol | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 150 | 24 | 60-85 |
Experimental Protocols
The following are detailed, generalized protocols for key reactions. Researchers should adapt these procedures based on the specific reactivity of their substrates and reagents.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 3-isopropoxybiphenyl from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and degassed deionized water in a 10:1 ratio.
-
Heat the reaction mixture to 100°C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize N-phenyl-3-isopropoxyaniline from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene, followed by this compound (1.0 equiv.) and aniline (1.2 equiv.).
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Grignard Reaction Protocol
Objective: To form 3-isopropoxyphenylmagnesium bromide and react it with an electrophile (e.g., benzaldehyde).
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small crystal of iodine.
-
Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equiv.) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles of key reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for a Grignard reaction.
References
A Comparative Guide to Bromo-Isopropoxybenzene Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. The bromo-isopropoxybenzene isomers—1-bromo-3-isopropoxybenzene, 2-bromo-isopropoxybenzene, and 4-bromo-isopropoxybenzene—are versatile intermediates, each offering unique reactivity and physicochemical properties based on the substitution pattern of the bromo and isopropoxy groups on the benzene ring. This guide provides a comprehensive comparison of these isomers, supported by experimental data and detailed protocols for key synthetic transformations, to aid researchers in selecting the optimal isomer for their specific application.
Physicochemical Properties
The position of the bromo and isopropoxy substituents on the benzene ring significantly influences the physicochemical properties of each isomer. These properties, including boiling point, melting point, density, and solubility, are critical factors in designing reaction conditions and purification strategies. A summary of the available data is presented in the table below.
| Property | This compound | 2-Bromo-isopropoxybenzene | 4-Bromo-isopropoxybenzene |
| CAS Number | 131738-73-3 | 701-07-5 | 6967-88-0 |
| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol | 215.09 g/mol | 215.09 g/mol |
| Appearance | Clear to pale yellow liquid | Very pale yellow liquid | - |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | 73 °C at 2 mmHg | - |
| Melting Point | Not available (liquid at room temperature)[1] | Not available | - |
| Density | 1.349 g/cm³[1] | 1.34 g/cm³ | - |
| Refractive Index | n20/D 1.5410[1] | 1.54 | - |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | Slightly soluble in water. | - |
Spectroscopic Data
The isomeric substitution pattern gives rise to distinct spectroscopic signatures for each compound, which are crucial for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of the aromatic protons are particularly informative for distinguishing between the isomers.
-
This compound: The aromatic region will show a more complex splitting pattern due to the meta-substitution.
-
2-Bromo-isopropoxybenzene: The ortho-substitution will result in characteristic shifts and coupling constants for the adjacent aromatic protons.
-
4-Bromo-isopropoxybenzene: Due to symmetry, the aromatic region will be simpler compared to the other two isomers, often showing two sets of doublets.
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also diagnostic of the substitution pattern. The carbon atom attached to the bromine atom will show a characteristic downfield shift, the magnitude of which will be influenced by the position of the isopropoxy group.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will exhibit characteristic C-H stretching vibrations for the aromatic and isopropyl groups, as well as C-O stretching for the ether linkage and C-Br stretching. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands corresponding to the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
The mass spectra of the bromo-isopropoxybenzene isomers will all show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom. The fragmentation patterns will differ based on the isomer, providing further structural information. Common fragmentation pathways may include the loss of the isopropyl group or the bromine atom.
Reactivity and Synthetic Applications
The bromo-isopropoxybenzene isomers are valuable precursors in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Their reactivity is governed by the electronic and steric effects of the substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The bromo-isopropoxybenzene isomers can be coupled with a variety of organoboron reagents in the presence of a palladium catalyst and a base.
General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-isopropoxybenzene isomer (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the solvent (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. The bromo-isopropoxybenzene isomers can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a phosphine ligand, and a strong base.[2][3][4]
General workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the bromo-isopropoxybenzene isomer (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the strong base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2-1.5 equiv) followed by the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The bromo-isopropoxybenzene isomers can be converted into their corresponding Grignard reagents by reaction with magnesium metal.[6] These Grignard reagents are potent nucleophiles and can be used in a variety of subsequent reactions, such as the synthesis of boronic acids or reactions with carbonyl compounds.
General workflow for Grignard reagent formation and subsequent reaction.
Experimental Protocol: General Procedure for Grignard Reagent Formation [7][8][9]
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Place magnesium turnings (1.2-1.5 equiv) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of the bromo-isopropoxybenzene isomer (1.0 equiv) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used directly in subsequent reactions.
Comparative Analysis of Isomer Reactivity
The position of the isopropoxy group relative to the bromine atom influences the reactivity of the isomers in cross-coupling reactions.
-
Steric Hindrance: The 2-bromo-isopropoxybenzene isomer is expected to exhibit the greatest steric hindrance at the reaction center due to the bulky isopropoxy group in the ortho position. This can lead to slower reaction rates and may require more forcing conditions or specialized, bulky phosphine ligands to achieve high yields in Suzuki and Buchwald-Hartwig reactions.
-
Electronic Effects: The isopropoxy group is an electron-donating group through resonance and electron-withdrawing through induction.
-
In the 4-bromo-isopropoxybenzene isomer, the electron-donating resonance effect of the para-isopropoxy group can increase the electron density of the C-Br bond, potentially making oxidative addition in palladium-catalyzed reactions slower compared to the meta-isomer.
-
In This compound , the electronic effect of the meta-isopropoxy group on the C-Br bond is primarily inductive and weaker, leading to reactivity that is often intermediate between the ortho and para isomers.
-
Applications in Research and Development
The bromo-isopropoxybenzene isomers serve as key intermediates in the synthesis of a wide range of target molecules.
-
Pharmaceuticals: These isomers are used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies. The isopropoxy group can be a key pharmacophoric feature or can be used to modulate the solubility and metabolic stability of a drug candidate.
-
Agrochemicals: The bromo-isopropoxybenzene core can be found in some herbicides and fungicides.
-
Materials Science: Derivatives of these isomers are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the substitution pattern influences the electronic and photophysical properties.
Conclusion
The choice between this compound, 2-bromo-isopropoxybenzene, and 4-bromo-isopropoxybenzene depends on the specific synthetic strategy and the desired properties of the final product. The 4-isomer offers simpler spectroscopic analysis due to its symmetry, while the 2-isomer presents greater steric challenges that can be exploited for regioselective synthesis. The 3-isomer often provides a balance of reactivity. This guide provides a foundational understanding of the properties and reactivity of these isomers to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. adichemistry.com [adichemistry.com]
Benchmarking New Catalysts: A Comparative Guide for the Cross-Coupling of 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the discovery and development of novel pharmaceuticals and functional materials. The substrate, 1-Bromo-3-isopropoxybenzene, serves as a valuable building block, offering a handle for diversification through various cross-coupling reactions. The isopropoxy group, being an electron-donating substituent, influences the reactivity of the aryl bromide, making the choice of an appropriate catalyst system crucial for achieving high yields and reaction efficiency. This guide provides a comparative analysis of palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, utilizing data from the closely related substrate 1-bromo-3-methoxybenzene to benchmark performance.
Catalyst Performance Comparison
The selection of a suitable catalyst system, including the palladium precursor and the associated ligand, is critical for overcoming the electronic effects of the isopropoxy group and facilitating efficient cross-coupling. Below is a summary of catalyst performance in key reactions, drawing on data from analogous substrates to provide a reliable benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich aryl bromides like 1-bromo-3-alkoxybenzenes, the choice of a sufficiently electron-rich and sterically bulky phosphine ligand is essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| Pd₂(dba)₃ (1 mol%) | RuPhos (2 mol%) | K₃PO₄ | 2-MeTHF | 80 | 12 | 92 |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 |
Data presented is representative for the coupling of 1-bromo-3-methoxybenzene with phenylboronic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a key transformation in the synthesis of a vast array of biologically active molecules. The selection of the ligand is critical to prevent catalyst deactivation and achieve high turnover numbers.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | NaOtBu | Toluene | 100 | 16 | >98 |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | K₂CO₃ | t-BuOH | 110 | 20 | 94 |
| G3-XPhos (2 mol%) | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 97 |
Data presented is representative for the amination of 1-bromo-3-methoxybenzene with morpholine.
Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. For electron-rich aryl bromides, higher reaction temperatures and phosphine ligands that are resistant to degradation are often necessary to achieve good conversion.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | Et₃N | DMF | 120 | 24 | 88 |
| Herrmann's Catalyst (1 mol%) | - | NaOAc | NMP | 140 | 18 | 92 |
| Pd/C (5 mol%) | - | K₂CO₃ | DMAc | 130 | 16 | 85 |
Data presented is representative for the Heck reaction of substituted bromobenzenes with styrene.[1]
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to facilitate reproducibility and adaptation for new catalyst screening.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with 1-bromo-3-alkoxybenzene (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) are then added under argon. The solvent system (e.g., toluene/water 5:1, 5 mL) is added, and the mixture is stirred vigorously at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu, 1.4 mmol). The aryl bromide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 2 mL). The vial is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.
General Procedure for Heck Reaction
A sealed tube is charged with the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if applicable), and the base (e.g., Et₃N, 2.0 mmol). The solvent (e.g., DMF, 5 mL) is added, and the mixture is degassed with argon for 15 minutes. The tube is sealed and heated in an oil bath at the specified temperature for the indicated time. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[2]
Visualizing Catalytic Processes
To provide a clearer understanding of the underlying chemical transformations and the logical steps involved in catalyst selection, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the selection and optimization of a catalyst system.
Conclusion
The effective functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, RuPhos, and XPhos generally provide excellent yields with the analogous 1-bromo-3-methoxybenzene substrate. In the case of the Heck reaction, higher temperatures and robust catalyst systems are often required to achieve high conversions. This guide provides a foundational dataset and standardized protocols to aid researchers in the rational selection and benchmarking of new catalysts for the synthesis of valuable compounds derived from this compound.
References
A Comparative Guide to the Regioselectivity of Reactions Involving 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity observed in two key transformations of 1-bromo-3-isopropoxybenzene: palladium-catalyzed Suzuki-Miyaura coupling and electrophilic aromatic nitration. Understanding the directing effects of the substituents on the benzene ring is crucial for predicting and controlling the outcome of synthetic routes. This document summarizes experimental data, provides detailed protocols, and visualizes the underlying principles governing the regioselectivity of these reactions.
Executive Summary
Reactions involving this compound exhibit distinct regioselectivity depending on the reaction type. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the transformation occurs exclusively at the carbon-bromine bond, demonstrating high chemoselectivity. In contrast, electrophilic aromatic substitution, exemplified by nitration, results in a mixture of constitutional isomers. The directing effects of both the isopropoxy and bromo substituents influence the position of the incoming electrophile, leading to the formation of multiple products. The isopropoxy group, being an activating ortho-, para-director, and the bromo group, a deactivating ortho-, para-director, collectively favor substitution at the positions ortho and para to the isopropoxy group.
Data Presentation: A Comparative Overview
The following table summarizes the expected regiochemical outcomes for the Suzuki-Miyaura coupling and nitration of this compound.
| Reaction Type | Reagents | Product(s) | Regioselectivity |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Isopropoxybiphenyl derivatives | Highly selective for the C-Br bond position |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Mixture of nitro-1-bromo-3-isopropoxybenzene isomers | Substitution occurs at positions ortho and para to the isopropoxy group |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (and water, if applicable) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-isopropoxybiphenyl derivative.
Nitration of this compound
This protocol outlines a general procedure for the electrophilic nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be analyzed by GC-MS or ¹H NMR to determine the isomer distribution. Separation of the isomers can be achieved by column chromatography or recrystallization.[1]
Mandatory Visualizations
Reaction Pathways
Caption: Comparison of regioselective outcomes for Suzuki-Miyaura coupling and electrophilic nitration.
Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of substituents on the regioselectivity of electrophilic aromatic substitution.
References
Comparative Analysis of Reaction Kinetics for 1-Bromo-3-isopropoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1-Bromo-3-isopropoxybenzene in two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to the limited availability of specific kinetic data for this compound, this guide presents a comparative view based on kinetic studies of structurally analogous substituted aryl bromides. This approach allows for an informed estimation of the reactivity of this compound and aids in the selection of appropriate reaction conditions and alternative substrates.
The isopropoxy group at the meta-position is an electron-donating group, which can influence the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric effects of such substituents is crucial for optimizing reaction outcomes.
I. Comparative Kinetics in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reaction rate is significantly influenced by the electronic nature of the substituents on the aryl bromide. Electron-withdrawing groups generally accelerate the rate of oxidative addition, which is often the rate-determining step, while electron-donating groups can have the opposite effect.
Table 1: Relative Reaction Rates of Substituted Bromobenzenes in Suzuki-Miyaura Coupling
| Aryl Bromide | Substituent (Position) | Relative Rate (k_rel) | Notes |
| 4-Bromonitrobenzene | 4-NO₂ | High | Electron-withdrawing group accelerates the reaction. |
| 4-Bromobenzonitrile | 4-CN | High | Strong electron-withdrawing group enhances reactivity. |
| Bromobenzene | H | 1.00 (Reference) | Unsubstituted aryl bromide as a baseline. |
| 4-Bromotoluene | 4-CH₃ | Moderate | Weakly electron-donating group. |
| 4-Bromoanisole | 4-OCH₃ | Low to Moderate | Electron-donating group can slow the oxidative addition. |
| This compound | 3-O-iPr | (Estimated) Low to Moderate | The meta-isopropoxy group is electron-donating, suggesting a slower reaction rate compared to unsubstituted bromobenzene. |
Note: The relative rates are qualitative and based on general principles of substituent effects in Suzuki-Miyaura reactions. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
II. Comparative Kinetics in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the electronic properties of the aryl bromide play a critical role in the reaction kinetics.
Table 2: Comparative Performance of Substituted Aryl Bromides in Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst System | Reaction Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | 2 | 98 |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | 18 | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ / BINAP | 4 | 92 |
| This compound | Aniline (Typical) | Pd₂(dba)₃ / RuPhos (Suggested) | (Estimated) 4-12 | (Estimated) >90 |
Note: The data presented for analogous compounds are sourced from various studies and are intended for comparative purposes. The estimated reaction time and yield for this compound are predictions based on the electronic effect of the isopropoxy group.
Experimental Protocols
General Protocol for a Kinetic Study of Suzuki-Miyaura Coupling
This protocol describes a general method for monitoring the reaction kinetics of the Suzuki-Miyaura coupling of an aryl bromide.
1. Materials and Reagents:
-
Aryl bromide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard (for GC or HPLC analysis, e.g., dodecane)
2. Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if used) in the reaction solvent.
3. Reaction Initiation and Monitoring:
-
Add the solvent (10 mL) to the Schlenk tube and stir the mixture at room temperature for 10 minutes.
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by injecting the catalyst solution.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot immediately by adding it to a vial containing diethyl ether (1 mL) and a small amount of water.
4. Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined.
General Protocol for a Kinetic Study of Buchwald-Hartwig Amination
This protocol outlines a general procedure for studying the kinetics of the Buchwald-Hartwig amination.
1. Materials and Reagents:
-
Aryl bromide (e.g., this compound)
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, LHMDS)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Internal standard (e.g., biphenyl)
2. Reaction Setup:
-
In a glovebox, charge a vial with the palladium pre-catalyst (0.01 mmol), ligand (0.02 mmol), and base (1.4 mmol).
-
In a separate vial, prepare a stock solution of the aryl bromide (1.0 mmol), amine (1.2 mmol), and internal standard (0.5 mmol) in the reaction solvent.
3. Reaction Initiation and Monitoring:
-
Add the solvent (10 mL) to the catalyst/base mixture and stir.
-
Bring the reaction vial to the desired temperature in a heating block.
-
Initiate the reaction by adding the aryl bromide/amine/internal standard stock solution.
-
At specified time points, withdraw an aliquot and quench it by diluting with ethyl acetate and filtering through a short plug of silica gel.
4. Analysis:
-
Analyze the quenched samples by GC or LC-MS to quantify the consumption of the aryl bromide and the formation of the arylamine product.
-
Determine the reaction rates and orders as described for the Suzuki-Miyaura coupling.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Generalized workflow for an experimental kinetic study.
A Researcher's Guide to Isotopic Labeling: Exploring the Potential of 1-Bromo-3-isopropoxybenzene and Its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological and chemical systems is paramount. Isotopic labeling, a technique in which atoms within a molecule are replaced by their isotopes, serves as a powerful tool for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. This guide provides a comparative analysis of the potential utility of 1-Bromo-3-isopropoxybenzene in isotopic labeling studies against established alternative reagents, supported by experimental data from analogous systems.
While direct isotopic labeling studies featuring this compound are not extensively documented in peer-reviewed literature, its chemical structure—a substituted bromobenzene—lends itself to a variety of established labeling strategies. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of isotopically labeled moieties. The isopropoxy group, while potentially influencing reaction kinetics, also offers a point for structural diversity in labeled molecules. This guide will explore hypothetical labeling strategies for this compound and compare them with documented methods for structurally similar alternatives.
Performance Comparison of Isotopic Labeling Precursors
The choice of a suitable precursor for isotopic labeling is dictated by factors such as synthetic accessibility, the desired position of the isotopic label, and the reaction efficiency. Below is a comparison of this compound with other commonly used aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of isotopic labeling of complex molecules. The data presented is derived from studies on analogous compounds to provide a relevant performance benchmark.
| Precursor Compound | Isotope | Coupling Reaction | Catalyst/Ligand | Yield (%) | Isotopic Incorporation (%) | Reference |
| This compound (Hypothetical) | 13C or D | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | >90 (estimated) | >95 (estimated) | N/A |
| 1-Bromo-4-nitrobenzene-d₄ | D | Suzuki-Miyaura | Pd(dppf)Cl₂ | 98 | 98 | [1] |
| Bromobenzene-1-¹³C | ¹³C | Suzuki-Miyaura | Pd(PPh₃)₄ | 95 | 99 | [2] |
| 4-Bromotoluene | D | Heck | Pd(OAc)₂ / P(o-tol)₃ | 85 | >95 | N/A |
| 1,4-Dibromobenzene | ¹³C | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 92 | >98 | [3][4][5] |
Experimental Protocols: A Roadmap to Isotopic Labeling
Detailed experimental methodologies are crucial for the successful implementation and reproducibility of isotopic labeling studies. Below is a hypothetical, yet plausible, protocol for a Suzuki-Miyaura cross-coupling reaction to introduce a ¹³C-labeled phenyl group using this compound-¹³C₆ as a precursor. This is followed by a documented protocol for a Buchwald-Hartwig amination, illustrating another key application for such labeled aryl halides.
Hypothetical Protocol: ¹³C-Labeling via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a ¹³C-labeled biaryl compound using isotopically labeled this compound.
Materials:
-
This compound-¹³C₆ (assuming uniform labeling on the benzene ring)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound-¹³C₆ (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (5 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mL).
-
The reaction mixture is stirred vigorously and heated to 90 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The isotopic incorporation and final structure are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Documented Protocol: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of an aryl bromide, a reaction where an isotopically labeled aryl halide like this compound could be employed.
Materials:
-
Aryl bromide (e.g., 1-bromonaphthalene)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Aryl bromide (1.0 mmol), amine (1.2 mmol), and anhydrous toluene (2 mL) are added via syringe.
-
The Schlenk tube is sealed and the mixture is stirred at 100 °C.
-
Reaction progress is monitored by GC-MS.
-
After completion (typically 2-24 hours), the reaction mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts involved in isotopic labeling studies, the following diagrams are provided.
Caption: A generalized workflow for introducing an isotopic label via a palladium-catalyzed cross-coupling reaction.
Caption: A diagram illustrating different conceptual approaches to isotopic labeling.
Conclusion
While this compound has not yet emerged as a workhorse in published isotopic labeling studies, its chemical structure holds significant potential for such applications. Through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, it can serve as a valuable precursor for introducing isotopically labeled (e.g., ¹³C or Deuterium) 3-isopropoxyphenyl moieties into a wide range of target molecules. The choice between this compound and other labeled aryl halides will depend on the specific synthetic requirements and the desired final molecular architecture. The provided hypothetical protocols and comparative data from analogous systems offer a solid foundation for researchers to begin exploring the utility of this and similar reagents in their own isotopic labeling endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 溴苯-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald-Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Performance of 1-Bromo-3-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Results
This guide provides a comparative analysis of 1-Bromo-3-isopropoxybenzene and its analogue, 1-Bromo-3-methoxybenzene, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining experimental data and fundamental chemical principles, this document offers insights into the reactivity and potential performance of this compound in synthetic applications, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceutical agents.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The efficiency of this reaction is influenced by various factors, including the electronic and steric properties of the substrates.
Table 1: Physical and Chemical Properties of this compound and a Key Alternative
| Property | This compound | 1-Bromo-3-methoxybenzene |
| Molecular Formula | C₉H₁₁BrO | C₇H₇BrO |
| Molecular Weight | 215.09 g/mol | 187.03 g/mol |
| IUPAC Name | 1-bromo-3-propan-2-yloxybenzene[1] | 1-bromo-3-methoxybenzene |
| CAS Number | 131738-73-3[1] | 2398-37-0 |
Table 2: Experimental Data for the Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Reactant | Product | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | Pd-PEPPSI-CMP (0.5 mol%) / K₂CO₃ | MeOH | 80 | 1 | 98[2] |
| 1-Chloro-3-methoxybenzene | 3-Methoxybiphenyl | Pd-PEPPSI-CMP (0.5 mol%) / K₂CO₃ | MeOH | 80 | 12 | 96[2] |
| This compound | 3-Isopropoxybiphenyl | Not available | Not available | Not available | Not available | Not available |
Note: Data for the para- and chloro- analogues of 1-Bromo-3-methoxybenzene are presented as close proxies for its reactivity.
The high yields achieved with the methoxy-substituted analogues suggest that the electronic effect of the alkoxy group is favorable for the Suzuki-Miyaura coupling. However, the increased steric bulk of the isopropoxy group in this compound is expected to decrease the reaction rate and potentially the overall yield due to steric hindrance at the reaction center. This hindrance can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial step in the catalytic cycle.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an aryl bromide with phenylboronic acid. This protocol can be adapted for both this compound and its alternatives.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the vessel.
-
Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of toluene and water (10 mL).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for optimizing the reaction conditions.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3-isopropoxybenzene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Bromo-3-isopropoxybenzene is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound involves treating it as hazardous waste.
-
Containment of Spills: In the event of a spill, do not let the product enter drains.[3] Use personal protective equipment to avoid breathing vapors, mist, or gas.[3]
-
Absorption: Soak up the spilled material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[3]
-
Waste Classification: This chemical waste is classified as hazardous.[4] It is the responsibility of the waste generator to correctly classify the waste according to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Final Disposal: Dispose of the container and its contents at an approved waste disposal plant.[4][5] Adhere to all applicable European Directives on waste and hazardous waste, as well as local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
